1H-Indole-3-thiol

Catalog No.
S772781
CAS No.
480-94-4
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-3-thiol

CAS Number

480-94-4

Product Name

1H-Indole-3-thiol

IUPAC Name

1H-indole-3-thiol

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c10-8-5-9-7-4-2-1-3-6(7)8/h1-5,9-10H

InChI Key

LYFRUBQVZGVXPR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)S

Synonyms

3-Indoylthiol; 3-Sulfanylindole;

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)S

Chemical Profile of 1H-Indole-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

The search results provide consistent fundamental data for 1H-Indole-3-thiol (CAS No. 480-94-4), also known as 3-Mercaptoindole [1] [2].

Property Value
Molecular Formula C₈H₇NS [1] [2]
Molecular Weight 149.21 g/mol [1] [2]
Physical Form Crystalline solid [1]
Melting Point 97-100 °C [1]
Boiling Point 326.6 °C at 760 mmHg [1]
Storage -20°C Freezer; keep in a dark place under an inert atmosphere [1] [2]

Synthetic Routes and Commercial Availability

The technical information available focuses on synthetic production. One documented synthesis involves reacting indole with thiourea and iodine in methanol, followed by treatment with sodium hydroxide, reportedly achieving an 89.0% yield [1]. Several chemical suppliers list this compound for purchase, indicating it is produced on a commercial scale for research purposes [1] [2].

Investigating Related Natural Indole Compounds

While direct sources of this compound were not found, research on the plant Isatis tinctoria (woad) reveals it produces closely related indole derivatives with biological activity [3]. The following diagram illustrates the key indole compounds and their proposed anti-inflammatory mechanisms of action based on one study.

G cluster_compounds Key Identified Compounds cluster_effects Observed Anti-inflammatory Effects Woad Woad PE Petroleum Ether Extract Woad->PE TRY Tryptanthrin (TRY) PE->TRY IAN 3-Indole Acetonitrile (IAN) PE->IAN pCM p-Coumaric Acid Methyl Ester (pCM) PE->pCM COX2 Inhibition of COX-2 Enzyme Activity TRY->COX2 Cytokine Inhibition of Pro-inflammatory Cytokines (IL-6, IL-33) IAN->Cytokine Mast Inhibition of Mast Cell Degranulation pCM->Mast ACD Reduced symptoms in a mouse model of Allergic Contact Dermatitis Cytokine->ACD Mast->ACD COX2->ACD

Key anti-inflammatory indoles in Isatis tinctoria and their proposed biological effects [3].

A scientific study on Isatis tinctoria developed a standardized petroleum ether extract and identified three main anti-inflammatory indole compounds [3]:

  • Tryptanthrin (TRY): Inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) activity [3].
  • 3-Indole Acetonitrile (IAN): Inhibits production of nitric oxide, prostaglandin E2 (PGE2), and release of TNF-α and IL-6 from macrophages [3].
  • p-Coumaric Acid Methyl Ester (pCM): Inhibits mast cell degranulation [3].

The presence of these indoles in a natural source suggests a promising research direction, though this compound itself was not mentioned.

Research Implications and Future Directions

The absence of confirmed natural sources for this compound in the available data suggests several possibilities and research pathways:

  • It may be a rare metabolite not yet documented in major scientific literature.
  • It could be an unstable intermediate, making its detection and isolation from natural systems difficult.
  • The related indoles in Isatis tinctoria could serve as biosynthetic precursors or starting points for semi-synthesis.

Future research could focus on targeted metabolic profiling of plants known to contain indole derivatives, particularly within the Brassicaceae family, to which Isatis tinctoria belongs.

References

Spectroscopic Data of Related Indole Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the characterization data found for several synthesized indole-3-yl derivatives, which share a similar core structure with your compound of interest.

Compound Name / Description ¹H NMR Key Signals (δ, ppm) ¹³C NMR / Other Data Source Compound

| 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one [1] | - Thiol (SH) protons.

  • Aromatic protons.
  • C(sp²)-H proton. | - IR (cm⁻¹): C=O @ 1665.
  • MS (m/z): 234.89. | 3-acetylindole | | 5-(1H-Indol-3-yl)-3H-1,2-dithiole-3-thione [1] | - Olefinic C(sp²)-H @ 5.93.
  • Aromatic protons. | - IR (cm⁻¹): C=S @ 1143.
  • MS (m/z): 249.10. | Compound 1 (above) | | Dimeric Indolyl Urea (3S-12) [2] | - Recorded on 400/600 MHz spectrometers.
  • Specific signals not detailed in abstract. | - Recorded on 101/151 MHz spectrometers. | H151 (STING inhibitor) | | 1H-Indole-3-carbonitrile derivative (C11) [3] | - Recorded in DMSO-d6 or CDCl3 on 400/600 MHz spectrometers. | - | Entrectinib (TRK inhibitor) |

Experimental Protocols for Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Characterization was consistently performed using Bruker AV 400 MHz or 600 MHz spectrometers. Samples were typically dissolved in DMSO-d6 or CDCl3, with tetramethylsilane (TMS) used as an internal standard [2] [3].
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and electrospray time-of-flight (ESI-TOF) mass spectrometry were employed to confirm molecular formulas and structures [2] [3].
  • Infrared (IR) Spectroscopy: IR spectra were used to identify key functional groups, such as carbonyl (C=O) and thione (C=S) stretches, reported in wavenumbers (cm⁻¹) [1].
  • Reaction Monitoring: The progress of synthetic reactions was tracked using thin-layer chromatography (TLC) on silica gel plates with UV light for visualization [2] [3].

A Note on Synthesis and Stability

A dedicated study on the preparation of highly reactive (1H-indol-3-yl)methyl electrophiles found that many reported synthetic routes in the literature were not reproducible, often leading to dimerization or oligomerization instead of the desired product [4]. This highlights a significant challenge in the chemistry of reactive 3-substituted indoles. While this study focused on electrophiles, not thiols, it underscores the importance of rigorous verification when working with such compounds. If you plan to synthesize 1H-Indole-3-thiol, be prepared to carefully optimize conditions and validate your product thoroughly.

Experimental Workflow for Compound Characterization

Based on the standard methodologies used in the cited research, the following diagram outlines a typical workflow for synthesizing and characterizing an indole derivative.

Start Start Synthesis Synth Reaction & Monitoring Start->Synth Workup Work-up & Purification Synth->Workup NMR NMR Analysis (400/600 MHz) Workup->NMR MS Mass Spectrometry (HRMS/ESI-TOF) Workup->MS IR IR Spectroscopy Workup->IR Data Data Interpretation & Structure Confirmation NMR->Data MS->Data IR->Data End Characterized Compound Data->End

A Path Forward for Your Research

Given the absence of direct data for this compound, here are actionable steps you can take:

  • Consult Specialized Databases: Search for the compound using its CAS Number (if known) in commercial chemical supplier catalogs (e.g., Sigma-Aldrich, Combi-Blocks) or dedicated spectral databases like SDBS or NIST.
  • Leverage Prediction Software: Use NMR prediction tools (e.g., MNova, ACD/Labs) to generate estimated chemical shifts for this compound based on its molecular structure.
  • Focus on Synthesis and In-house Characterization: The most reliable path may be to synthesize the compound yourself and fully characterize it using the experimental protocols outlined above.

References

Quantitative Biological Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key quantitative findings for compounds derived from 1H-Indole-3-thiol.

Compound Description Biological Activity Key Quantitative Results (IC₅₀ / MIC) Citation
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one Antibacterial against MRSA MIC = 0.98 μg/mL [1]
1,2,4-Triazole/Indole Hybrid (Compound 4d) Cytotoxicity against MCF-7 breast cancer cells IC₅₀ = 8.2 μM [2]
1,2,4-Triazole/Indole Hybrid (Compound 5) Cytotoxicity against MCF-7 breast cancer cells IC₅₀ = 7.5 μM [2]
Letrozole (Reference Drug) Cytotoxicity against MCF-7 breast cancer cells IC₅₀ = 5.2 μM [2]

Synthetic Protocols & Reactivity

This compound is a key building block in multi-step synthesis, primarily utilizing its thiol (-SH) and amine (-NH₂) groups for cyclization and formation of new heterocyclic systems [2].

Protocol 1: Synthesis of a 1,2,4-Triazole-3-thiol Intermediate

This is the foundational step for creating more complex molecules [2].

  • Step 1: Reaction Setup
    • Starting Material: 1H-Indole-3-acetic acid.
    • Reagent: Thiocarbohydrazide.
    • Conditions: The mixture is heated for 5 hours [2].
  • Step 2: Product Formation
    • Product: 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol.
    • Key Reactive Sites: The thiol (-SH) and amine (-NH₂) groups on this intermediate are used for further derivatization [2].

The following diagram illustrates this two-step synthesis workflow:

G Start 1H-Indole-3-acetic Acid Step1 Heating (5 hours) Start->Step1 Reagent Thiocarbohydrazide Reagent->Step1 Intermediate 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol Step1->Intermediate

Protocol 2: Derivatization to Novel Hybrids

The intermediate from Protocol 1 can be further functionalized, as shown in the study where it reacted with 4-methoxybenzaldehyde and ethyl chloroacetate [2].

  • Reaction 1: With 4-Methoxybenzaldehyde
    • Conditions: Carried out in absolute ethanol with a catalytic amount of piperidine. The reaction mixture was heated under reflux for 7 hours [2].
    • Product: (E)-4-((4-methoxybenzylidene)amino)-5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol (Compound 4d) [2].
  • Reaction 2: With Ethyl Chloroacetate
    • Conditions: The intermediate was dissolved in dioxane in the presence of anhydrous potassium carbonate. The mixture was heated under reflux for 10 hours [2].
    • Product: 5-((1H-indol-3-yl)methyl)-4H-1,2,4-triazole-3-thiol (Compound 5) [2].

Mechanism of Action in Cancer

While not specific to the exact triazole-thiol derivatives, research on related indole compounds provides insight into potential mechanisms. Indole-based hybrids are investigated as aromatase inhibitors for breast cancer treatment [2]. The proposed mechanism involves key interactions within the aromatase enzyme's binding pocket:

G Drug Indole/Triazole Hybrid Target Aromatase Enzyme Drug->Target Heme Coordination to Heme Iron Target->Heme Triazole nitrogen Pocket Hydrophobic Interactions in Binding Pocket Target->Pocket Indole/triazole scaffold Effect Inhibition of Estrogen Synthesis Heme->Effect Pocket->Effect

Molecular docking studies suggest the 1,2,4-triazole ring coordinates with the heme iron atom in the aromatase active site, while the indole moiety and other substituents engage in hydrophobic interactions within the binding pocket [2].

Key Takeaways for Researchers

  • Primary Role: this compound is most valuable as a synthetic intermediate for constructing complex, biologically active molecules like triazole-thiadiazole and quinazolinone hybrids [1] [2].
  • Promising Bioactivity: Derivatives show potent, low-micromolar cytotoxicity against breast cancer cells and strong activity against antibiotic-resistant bacterial strains like MRSA [1] [2].
  • Mechanistic Insight: For anticancer activity, one significant mechanism is aromatase inhibition, achieved through key molecular interactions between the hybrid structure and the enzyme target [2].

References

Comprehensive Application Notes and Protocols: Utilizing 1H-Indole-3-thiol in Heterocyclic Compound Synthesis for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Indole-Based Heterocycles in Medicinal Chemistry

Indole derivatives represent a privileged scaffold in medicinal chemistry with demonstrated significance across various therapeutic areas. The 1H-indole-3-thiol moiety serves as a versatile building block for constructing diverse heterocyclic systems with enhanced pharmaceutical potential. These compounds have garnered substantial attention due to their multifaceted bioactivity, ranging from antimicrobial to anticancer properties. The strategic incorporation of sulfur into indole-based heterocycles has proven particularly valuable in drug discovery, as it often enhances binding affinity and modulates pharmacokinetic properties. Research indicates that heterocyclic integration with indole cores can yield compounds with improved efficacy against resistant pathogens and cancer cell lines, addressing critical challenges in contemporary therapeutics [1] [2].

The molecular diversity achievable through functionalization at the 3-position of the indole nucleus enables fine-tuning of biological activity and physicochemical properties. Indole-3-thiol derivatives specifically offer unique opportunities for constructing complex molecular architectures through various cyclization and condensation reactions. These synthetic approaches allow medicinal chemists to explore extensive chemical space while maintaining the fundamental pharmacological advantages of the indole scaffold. The growing body of literature demonstrates that structural hybridization of indole with other pharmacophores frequently produces synergistic effects, resulting in compounds with enhanced potency and selectivity profiles compared to their parent molecules [3] [4].

Synthetic Applications and Experimental Protocols

Synthesis of Triazole and Thiazole Derivatives

The thiosemicarbazone pathway represents a versatile method for constructing nitrogen-sulfur heterocycles with demonstrated biological activity. This approach begins with the formation of thiosemicarbazone intermediates, which subsequently undergo cyclization to yield various triazole and thiazole derivatives incorporating the indole scaffold.

Experimental Protocol 1: Synthesis of Thiosemicarbazone Intermediates

  • Reagents: 2-(4-Bromophenyl)-1H-indole-3-carboxaldehyde (1 equiv), appropriate thiosemicarbazide derivative (1 equiv), absolute ethanol, glacial acetic acid (2-3 drops)
  • Procedure:
    • Combine aldehyde and thiosemicarbazide in absolute ethanol (20 mL per 0.01 mol substrate)
    • Add glacial acetic acid as catalyst
    • Reflux the reaction mixture for 3 hours with continuous stirring
    • Cool to room temperature and isolate resulting precipitate by filtration
    • Wash precipitate with cold water and recrystallize from appropriate solvent
  • Characterization: Products characterized by MP, FT-IR, 1H-NMR, 13C-NMR, MS, and elemental analysis
  • Representative Yield: 60-80% [4]

Experimental Protocol 2: Cyclization to 1,2,4-Triazole-3-thiol Derivatives

  • Reagents: Thiosemicarbazone derivative (1 equiv), absolute ethanol, concentrated HCl
  • Procedure:
    • Dissolve thiosemicarbazone derivative in absolute ethanol (15 mL per 0.01 mol)
    • Add several drops of concentrated HCl
    • Reflux the reaction mixture for 2 hours
    • Cool and dilute with water to precipitate product
    • Isolate by filtration, wash with water, and recrystallize from ethanol
  • Characterization: Green powder product with MP 336-338°C; characterized by FT-IR, NMR, and elemental analysis
  • Representative Yield: 62% [4]

Experimental Protocol 3: Alternative Cyclization to Thiazole and Thiazolidinone Derivatives

  • Reagents: Thiosemicarbazone derivative, acetic anhydride, phenacyl bromides, or chloroacetic acid
  • Procedure:
    • Employ varied cyclizing agents under specific conditions
    • For thiazole formation: use phenacyl bromides in ethanol with reflux
    • For thiazolidinone formation: use chloroacetic acid in appropriate solvent
    • Monitor reaction progress by TLC
    • Isolate and purify products following standard protocols
  • Application: This versatile method generates diverse heterocyclic systems from common intermediates [4]
Synthesis of γ-Carboline Derivatives

Metal-free synthesis of γ-carboline derivatives represents an environmentally friendly approach to accessing these biologically important heterocycles. This method utilizes a cascade imination-heterocyclization strategy under solvent-free conditions, avoiding toxic metal catalysts while maintaining efficiency.

Experimental Protocol 4: One-Pot Synthesis of γ-Carbolines

  • Reagents: 1,5-Disubstituted indole-2-carboxaldehyde derivatives (2.0 equiv), glycine alkyl ester HCl salts (1.0 equiv), DIPEA (Hünig's base, 3.5 equiv)
  • Procedure:
    • Combine reagents neat in a sealed tube
    • Heat mixture at 120°C for 6 hours in preheated oil bath
    • Monitor reaction progress by TLC
    • Purify crude product using appropriate chromatographic or recrystallization techniques
  • Optimization Notes:
    • Solvent-free conditions provide superior yields (70%) compared to solvent-based systems
    • DIPEA proved most effective base among those screened (Et₃N, DBU, K₂CO₃, Cs₂CO₃, NaH)
    • Reaction successful with various glycine alkyl esters but failed with 2-aminoacetonitrile
  • Application: Provides efficient access to fluorescent γ-carbolines with demonstrated anticancer activity [5]
Synthesis of Triazolothiazinoindole Derivatives

The reactivity of 2-chloroindole-3-carbaldehydes with triazole thiols enables construction of complex fused heterocyclic systems. This approach demonstrates novel ring formation with potential for generating diverse molecular scaffolds.

Experimental Protocol 5: Formation of Triazolothiazinoindolones

  • Reagents: 2-Chloro-1H-indole-3-carbaldehyde derivatives, 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols, DMF
  • Procedure:
    • Dissolve reactants in DMF
    • Heat reaction mixture with stirring
    • Monitor for reaction completion
    • Isolate product and purify appropriately
  • Key Observation: Reaction proceeds unusually with release of ammonia molecule
  • Characterization: Structure confirmed by X-ray diffraction analysis
  • Significance: Generates representatives of new heterocyclic system containing rutalexin scaffold [6] [7]

Table 1: Summary of Synthetic Methodologies for Indole-Based Heterocycles

Heterocycle Type Starting Material Key Reagents/Conditions Yield Range Biological Activity
1,2,4-Triazole-3-thiol Indole-3-carboxaldehyde thiosemicarbazone HCl/EtOH, reflux 62% Cytotoxic activity
γ-Carbolines Indole-2-carboxaldehyde Glycine ester, DIPEA, solvent-free, 120°C 70% Anticancer, fluorescent properties
Triazolothiazinoindoles 2-Chloroindole-3-carbaldehyde 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols, DMF Not specified Unexplored, predicted bioactive

Therapeutic Potential and Biological Evaluation

Antimicrobial Activities and Molecular Docking

Indole-based heterocycles demonstrate significant potential as antimicrobial agents against resistant pathogens. Molecular docking studies provide insights into their mechanism of action by revealing interactions with essential microbial enzymes.

Table 2: Antimicrobial Activity of Selected Indole Derivatives

Compound Gram-positive (B. subtilis) Gram-negative (E. coli) Fungal Strains (C. albicans, A. flavus) Binding Energy (Kcal/mol)
Compound 9 Highly active Highly active Excellent activity -11.5 (MurC), -8.5 (lanosterol 14α-demethylase)
Standard Drug Active Active Active -8.0 (MurC), -8.1 (lanosterol 14α-demethylase)

Molecular docking studies have been performed to understand the interaction between synthesized indole derivatives and target enzymes in microbial pathogens. These studies revealed that:

  • Compound 9 exhibited superior binding affinity to both UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase compared to standard ampicillin
  • Interactions primarily involved hydrogen bonds and pi-stacked interactions with active site residues
  • The minimum binding energy observed for compound 9 (-11.5 and -8.5 Kcal/mol against MurC and lanosterol 14α-demethylase, respectively) suggests strong potential for antimicrobial development [1]
Anticancer Applications and Mechanism of Action

Indole-3-carbinol (I3C) and its derivatives demonstrate compelling anticancer properties through modulation of multiple cellular signaling pathways. These naturally-derived compounds from cruciferous vegetables undergo complex metabolic transformations that generate bioactive oligomers with therapeutic potential.

The following diagram illustrates the regulated cell death mechanisms induced by indole alkaloids:

G IndoleAlkaloids Indole Alkaloids Apoptosis Apoptosis IndoleAlkaloids->Apoptosis Autophagy Autophagic Cell Death IndoleAlkaloids->Autophagy Ferroptosis Ferroptosis IndoleAlkaloids->Ferroptosis MitoticCatastrophe Mitotic Catastrophe IndoleAlkaloids->MitoticCatastrophe Necroptosis Necroptosis IndoleAlkaloids->Necroptosis Anoikis Anoikis IndoleAlkaloids->Anoikis CYP1A1 CYP1A1 Induction IndoleAlkaloids->CYP1A1 Nrf2 Nrf2 Pathway Activation IndoleAlkaloids->Nrf2 AhR Aryl Hydrocarbon Receptor (AhR) IndoleAlkaloids->AhR Estrogen Estrogen Metabolism Modulation IndoleAlkaloids->Estrogen CellCycle Cell Cycle Arrest IndoleAlkaloids->CellCycle

Regulated Cell Death Mechanisms: Indole alkaloids target multiple cell death pathways including classical apoptosis, autophagic cell death, and emerging pathways like ferroptosis, mitotic catastrophe, necroptosis, and anoikis. These compounds simultaneously modulate key cellular signaling pathways including CYP enzyme induction, Nrf2 activation, AhR binding, estrogen metabolism, and cell cycle regulation [2].

Experimental Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)

  • Cell Lines: Human liver cancer (Hep G2), colon cancer (HT-29), breast cancer (MCF-7)
  • Procedure:
    • Culture cells in appropriate medium and plate in 96-well plates
    • After cell attachment, treat with various concentrations of test compounds
    • Incubate for specified time period (typically 24-72 hours)
    • Add MTT reagent and incubate to allow formazan crystal formation
    • Dissolve crystals in DMSO and measure absorbance at 570 nm
    • Calculate IC₅₀ values from dose-response curves
  • Applications: Standard method for preliminary evaluation of anticancer potential of novel heterocyclic compounds [4]

Bioavailability challenges associated with I3C and DIM include low solubility, rapid metabolism, and pH-dependent condensation. Advanced formulation strategies such as nanoparticle encapsulation and liposomal systems are being developed to overcome these limitations and enhance therapeutic efficacy [8] [9].

Experimental Optimization and Technical Considerations

Key Optimization Strategies for Heterocycle Synthesis

Reaction condition optimization plays a critical role in achieving high yields of desired heterocyclic products. Systematic screening of parameters such as solvent, base, temperature, and catalyst can dramatically impact reaction efficiency and selectivity.

For the synthesis of γ-carbolines, extensive optimization revealed that:

  • Solvent-free conditions at elevated temperatures (120°C) provided significantly superior yields (70%) compared to solvent-based systems
  • DIPEA proved more effective than various inorganic bases (K₂CO₃, Cs₂CO₃, NaH) or other organic bases (Et₃N, DBU)
  • Sealed tube reactors prevented volatilization of components and facilitated the cascade imination-heterocyclization process [5]

Cyclization regioselectivity in thiosemicarbazone derivatives can be controlled through careful selection of reaction conditions. Changes in acid catalysts, temperature, and solvent polarity can direct the cyclization toward either S-attack or N-attack products, enabling strategic access to different heterocyclic systems from common intermediates [4].

Analytical and Characterization Techniques

Structural elucidation of synthesized heterocycles requires comprehensive analytical approaches. Standard characterization protocols include:

  • Spectroscopic Methods: FT-IR (functional groups), 1H-NMR and 13C-NMR (structural confirmation), MS (molecular mass)
  • Elemental Analysis: Verification of composition
  • X-ray Crystallography: Definitive structural confirmation for novel ring systems [6] [4]

Purity assessment throughout synthesis is typically performed by TLC monitoring, with final compounds requiring ≥95% purity for biological evaluation. Recrystallization from appropriate solvent systems represents the most common purification method, though chromatographic techniques may be employed for more complex mixtures.

Conclusion and Future Directions

The strategic application of This compound and related indole derivatives in heterocyclic synthesis continues to yield compounds with significant therapeutic potential. The synthetic protocols detailed in these application notes provide reproducible methodologies for accessing diverse molecular architectures with demonstrated biological activities. Future research directions should focus on addressing bioavailability limitations through advanced formulation strategies, exploring combination therapies with existing agents, and further elucidating structure-activity relationships to guide rational drug design. The continued investigation of indole-based heterocycles represents a promising frontier in the development of novel therapeutic agents against increasingly resistant pathogens and complex diseases.

References

protocol for 1H-Indole-3-thiol thiol reactivity assays

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Background and Thiol Reactivity

Indole-3-thiol is a sulfur-containing derivative of the privileged indole scaffold. The indole nucleus is a prominent heterocycle in many marketed drugs and bioactive molecules, ranking 13th among the most frequently used ring systems in pharmaceuticals [1]. Its electron-rich nature makes it amenable to various chemical modifications, particularly at the 3-position, for creating reactive chemical probes and therapeutic agents.

Thiol reactivity assays primarily detect electrophilic compounds that can form covalent bonds with biological nucleophiles, particularly the sulfhydryl group (-SH) of cysteine residues in proteins and peptides [2]. This reactivity is mechanistically important for various adverse outcome pathways, including skin sensitization and organ-specific toxicities [2]. Common reaction mechanisms between electrophiles and thiols include:

  • Michael addition
  • Schiff base formation
  • Acyl transfer
  • SN2 substitution
  • Nucleophilic aromatic substitution [2]

Assay Principles and Design

The MSTI assay ((E)-2-(4-mercaptostyrl)-1,3,3-trimethyl-3H-indol-1-ium) is a fluorescence-based high-throughput screening method that identifies thiol-reactive small molecules by measuring their ability to quench fluorescence through covalent modification of the MSTI probe [2]. This assay operates on the principle that when test compounds react with the thiol group of MSTI, they disrupt the conjugated π-system, resulting in decreased fluorescence intensity at 598 nm following excitation at 525 nm [2].

Recent advances in indole-based probes include N-acryloylindole-alkynes (NAIAs), which feature an acrylamide warhead incorporated at the indole nitrogen. This design creates enhanced electrophilicity through π-electron delocalization across the entire indole scaffold, resulting in superior cysteine reactivity compared to conventional probes like iodoacetamide-alkyne (IAA) [3]. NAIA compounds demonstrate fast reaction kinetics (complete reaction with cysteine within 120 seconds), excellent selectivity for cysteine over other amino acids, and sufficient stability in aqueous buffer (stable for at least 3 hours at pH 7.4) [3].

Experimental Workflow for Thiol Reactivity Screening

G compound Test Compound incubation Incubation (1 hour, RT) compound->incubation probe MSTI Probe probe->incubation measurement Fluorescence Measurement (Ex: 525 nm / Em: 598 nm) incubation->measurement analysis Data Analysis % Activity Calculation measurement->analysis result Hit Identification (Activity > 13.9%) analysis->result

Detailed Experimental Protocols

Protocol 1: MSTI Thiol Reactivity Assay (High-Throughput Screening)

Purpose: To identify thiol-reactive compounds in a high-throughput format [2].

Reagents and Materials:

  • MSTI probe: 4 µM in PBS with 2% DMSO
  • Test compounds dissolved in DMSO
  • Positive control: (E)-3-(3,5-dibromo-2-hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (30 µM)
  • Assay plates: 1,536-well medium-binding black/solid bottom plates
  • PBS buffer (pH 7.4)

Procedure:

  • Probe Dispensing: Dispense 4 µL of MSTI probe solution into assay plates using a flying reagent dispenser.
  • Compound Transfer: Transfer 23 nL of test compound, positive control, or DMSO (vehicle control) to assay plates using a pintool station.
    • Final compound concentration: typically 230 µM (adjust based on stock concentration)
  • Centrifugation: Centrifuge plates at 1,000 rpm for 15 seconds to mix contents.
  • Incubation: Incubate plates at room temperature for 1 hour protected from light.
  • Detection: Measure fluorescence intensity using a plate reader with 525 nm excitation and 598 nm emission filters.

Data Processing and Normalization:

  • Calculate % Activity using the formula: % Activity = [(V_compound - V_DMSO) / (V_DMSO - V_pos)] × 100 where:
    • V_compound = compound well values
    • V_DMSO = median values of solvent (DMSO+MSTI) wells
    • V_pos = median value of positive control wells
  • Apply pattern correction algorithm using solvent compound plates.
  • Set activity threshold at 3 × baseline median absolute deviation (typically 13.9%).
  • Assign hit-call = 1 for samples with activity greater than threshold.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) with NAIA Probes

Purpose: To identify ligandable cysteines in complex proteomes using indole-based probes [3].

Reagents:

  • NAIA-4 or NAIA-5 probe (10-50 µM for live cells, 50-100 µM for lysates)
  • Lysis buffer (PBS with 0.5% Triton X-100 and protease inhibitors)
  • Click chemistry reagents: azide-fluor 545, CuSO₄, TBTA ligand, sodium ascorbate
  • HepG2 or 231MFP cell lines

Procedure: A. Cell Lysate Labeling:

  • Prepare cell lysates by sonication followed by centrifugation at 15,000 × g for 15 minutes.
  • Incubate lysates (50-100 µg protein) with NAIA probes at indicated concentrations for 1-2 hours at 25°C.
  • Terminate reactions by adding SDS-PAGE sample buffer or proceeding to click chemistry.

B. Live Cell Labeling:

  • Culture cells to 70-80% confluency in appropriate media.
  • Treat with NAIA probes (10-50 µM) for 1-4 hours at 37°C in 5% CO₂.
  • Wash cells with PBS and harvest for analysis.

C. Detection via Click Chemistry:

  • Add azide-fluor 545 (2 µM), CuSO₄ (1 mM), TBTA (100 µM), and sodium ascorbate (1 mM) to labeled samples.
  • Incubate with rotation for 1-2 hours at room temperature protected from light.
  • Resolve proteins by SDS-PAGE and visualize by in-gel fluorescence.

D. Competitive ABPP with Test Compounds:

  • Pre-incubate lysates or live cells with test compounds (1-50 µM) for 1-4 hours.
  • Add NAIA probes and continue with labeling and detection as above.
  • Identify protected cysteines by comparing with DMSO-treated controls.

Data Analysis and Interpretation

Table 1: MSTI Assay Performance Characteristics
Parameter Specification Experimental Details
Assay Format 1,536-well plate Quantitative HTS (qHTS)
Library Size 7,872 unique compounds Tox21 10K chemical library
Positive Control (E)-3-(3,5-dibromo-2-hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one 30 µM final concentration
Incubation Time 1 hour Room temperature, protected from light
Detection Method Fluorescence quenching Excitation: 525 nm, Emission: 598 nm
Hit Threshold >13.9% activity 3 × baseline median absolute deviation
Data Processing Tcpl package ToxCast pipeline (sc level 0 to sc level 2)
Table 2: Comparison of Thiol-Reactive Probes
Probe Characteristic IAA (Conventional) NAIA (Indole-Based) Maleimide-Alkyne (MIA)
Reaction Completion Time >120 seconds (incomplete) <120 seconds (complete) <60 seconds (complete)
Cysteine Selectivity Moderate (reacts with Lys, Ser) High (minimal side reactions) Moderate (reacts with GSH)
Live Cell Compatibility Limited (high toxicity) Excellent (low toxicity) Moderate
Biostability Low High Moderate
Oxidized Thiol Detection Limited Excellent (imaging & profiling) Limited
Typical Working Concentration High (100-500 µM) Low (10-50 µM) Medium (50-100 µM)
Data Interpretation Guidelines:
  • MSTI Assay: Compounds with % Activity >13.9% are considered thiol-reactive [2].
  • NAIA ABPP: Reduced fluorescence in specific bands indicates compound binding to functional cysteines [3].
  • Dose-Response: Progressive decrease in labeling with increasing compound concentration suggests specific cysteine engagement.
  • Cellular Context: Consider cell permeability, metabolism, and potential off-target effects when interpreting live cell data.

Research Applications

Early-Stage Toxicity Screening

The MSTI assay provides an efficient method for prioritizing chemicals for further testing by identifying potentially reactive electrophiles in large compound libraries [2]. This is particularly valuable in drug development where thiol-reactive compounds may cause idiosyncratic toxicity or interfere with biological assays through non-specific protein binding.

Chemoproteomic Target Discovery

NAIA probes enable proteome-wide profiling of ligandable cysteines, serving as a powerful platform for identifying novel therapeutic targets [3]. The enhanced reactivity and selectivity of these indole-based probes facilitate discovery of covalent ligands for challenging protein targets, potentially expanding the druggable proteome.

Reactive Metabolite Assessment

Both assays can identify reactive metabolites generated through biological transformation, helping to de-risk drug candidates by detecting potentially harmful species that may not be apparent from parent compound analysis alone.

Conclusion

These protocols for assessing 1H-Indole-3-thiol reactivity provide robust methods for identifying electrophilic compounds in early-stage drug discovery and safety assessment. The MSTI assay offers a high-throughput approach for screening compound libraries, while NAIA-based competitive ABPP enables detailed mapping of ligandable cysteines in complex biological systems. The continuing development of indole-based reactive probes represents a significant advance in chemoproteomics, combining enhanced cysteine reactivity with excellent selectivity and biostability.

References

Comprehensive Application Notes and Protocols: Utilizing 1H-Indole-3-thiol as a Nucleophile in Organic Synthesis and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1H-Indole-3-thiol as a Synthetic Building Block

The indole nucleus represents a privileged scaffold in medicinal chemistry and drug development, constituting the core structure of numerous biologically active compounds and pharmaceuticals. Among its various derivatives, This compound has emerged as a particularly valuable synthetic intermediate due to its enhanced nucleophilic character at the sulfur atom. This molecular hybrid combines the electronic properties of the indole aromatic system with the pronounced nucleophilicity of the thiol group, creating a versatile building block for constructing complex molecular architectures. The significance of this compound extends across multiple therapeutic areas, with indole-based molecules demonstrating antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities among other pharmacological properties. [1] [2]

The strategic importance of this compound in synthetic chemistry stems from its dual reactivity: the sulfur center serves as a potent nucleophile while the indole ring can undergo various electrophilic substitutions and functionalizations. This multifunctional character enables the efficient synthesis of diverse heterocyclic systems, particularly those with potential biological activity. Recent studies have highlighted the value of incorporating indole-3-thiol derivatives into more complex molecular frameworks, especially through nucleophilic substitution reactions that form carbon-sulfur bonds with various electrophilic partners. These synthetic approaches have yielded novel compounds with impressive biological activities, including potent elastase inhibition and antimicrobial effects. [1] [2] [3]

Nucleophilic Properties and Reaction Characteristics

Enhanced Nucleophilicity of Thiol Functional Group

The nucleophilic strength of this compound primarily derives from its thiol (-SH) group, which exhibits significantly greater nucleophilicity compared to oxygen-based analogues like alcohols. This enhanced reactivity stems from several fundamental factors: the larger atomic radius of sulfur, its lower electronegativity, and the resulting higher polarizability of the electron cloud. These properties make the sulfur atom in thiols exceptionally effective at donating electron pairs to electrophilic centers. When deprotonated to form the corresponding thiolate anion (RS-), the nucleophilicity increases substantially, creating an exceptionally powerful nucleophile that readily participates in substitution reactions. Thiolates are classified as "very good" to "good" nucleophiles according to standard nucleophilicity scales, with reaction rates significantly exceeding those of alkoxides in SN2 processes. [4] [5]

The acidity of thiols (pKa ≈ 10-11) compared to alcohols (pKa ≈ 16-18) further enhances their synthetic utility, as they can be readily deprotonated under mild basic conditions to generate the corresponding thiolate anions in situ. This transformation is crucial for maximizing nucleophilic reactivity, as thiolates are substantially more nucleophilic than their neutral thiol counterparts. The lower electronegativity of sulfur (2.6) compared to oxygen (3.5) means that the lone pairs of electrons on sulfur are held less tightly and are therefore more available for donation to electrophiles. This electronic factor, combined with the larger atomic size and enhanced polarizability of sulfur, explains why thiolates undergo SN2 reactions with alkyl halides much more rapidly than do alkoxides, without competing elimination reactions that often complicate alkoxide chemistry. [5]

Comparative Nucleophilicity Data

Table 1: Comparison of Nucleophile Strengths Relevant to this compound Chemistry

Nucleophile Type Examples Relative Strength Key Characteristics
Very Good Nucleophiles HS⁻, I⁻, RS⁻ Highest Highly polarizable, excellent for SN2 reactions
Good Nucleophiles Br⁻, HO⁻, RO⁻, CN⁻ High Strong nucleophiles, widely applicable
Fair Nucleophiles NH₃, Cl⁻, F⁻, RCO₂⁻ Moderate Moderate reactivity, may require activation
Weak Nucleophiles H₂O, ROH Low Poor nucleophiles, require strong electrophiles

| Thiol-Specific | this compound | Very Good (as thiolate) | Enhanced by indole π-system, versatile in synthesis | [4]

The data in Table 1 illustrates the exceptional nucleophilic strength of thiolate anions, placing them among the most reactive nucleophiles available to synthetic chemists. The specific positioning of this compound within this classification depends on its state of protonation and the reaction conditions employed. When deprotonated, it behaves as a "very good" nucleophile comparable to other thiolates, while in its protonated form it exhibits more moderate nucleophilicity. The indole ring system may further modulate the nucleophilic character through electronic effects, including potential resonance stabilization of the thiolate anion through interaction with the indole π-system. This combination of properties makes this compound particularly valuable for constructing complex molecular architectures where efficient carbon-sulfur bond formation is required. [4] [5]

Synthetic Applications in Heterocyclic Chemistry

Synthesis of Bi-heterocyclic Propanamides as Elastase Inhibitors

A highly impactful application of this compound derivatives in medicinal chemistry involves their use as key nucleophilic intermediates in the construction of bi-heterocyclic propanamides with potent elastase inhibitory activity. In a comprehensive study documented in the search results, researchers designed and synthesized a series of novel compounds featuring indole and triazole heterocycles linked through propanamide bridges. The synthetic strategy employed 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as the nucleophilic partner, which was prepared through a multi-step sequence starting from 4-(1H-indol-3-yl)butanoic acid. This thiol-containing intermediate was subsequently coupled with various N-(aryl)-3-bromopropanamides (electrophiles) under basic conditions to yield the final bi-heterocyclic derivatives. [1]

The biological evaluation of these synthetic compounds revealed exceptional elastase inhibition, with all tested molecules demonstrating potent activity compared to standard inhibitors. Detailed kinetic analysis through Lineweaver-Burk plots indicated a competitive inhibition mechanism, forming stable enzyme-inhibitor complexes. The most promising compound in the series exhibited an inhibition constant (Ki) of 0.51 µM, highlighting the remarkable efficiency of these indole-thiol derived molecules. Additionally, cytotoxicity assessments showed only mild effects on red blood cell membranes, suggesting a favorable safety profile for potential therapeutic applications in elastase-related pathologies such as pulmonary diseases, cyclic neutropenia, pruritic skin conditions, and liver infections. This application underscores the value of this compound derivatives in developing enzyme-targeted therapeutics. [1]

Construction of Complex Heterocyclic Scaffolds

The nucleophilic properties of this compound and its derivatives facilitate the construction of diverse heterocyclic systems with potential biological activities. Researchers have developed efficient synthetic methodologies that leverage the reactivity of the thiol group to create complex molecular architectures containing multiple heterocyclic rings. In one approach, 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one served as a versatile precursor for synthesizing various five- and six-membered heterocycles, including chromenol, 3,4-dihydroquinoline, and thiopyran systems fused with the indole nucleus. These synthetic transformations typically proceed through nucleophilic addition or substitution mechanisms, where the thiol group initiates ring-forming reactions with appropriate electrophilic partners. [2]

Table 2: Heterocyclic Systems Synthesized from this compound Derivatives

Heterocyclic System Starting Material Key Reagents/Conditions Biological Activity
Chromenol-indole hybrids 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one 3,5-Dibromosalicyldehyde, base catalyst Antimicrobial
Quinoline-indole hybrids 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one Glycerol or glucose, FeCl₃ oxidant, DMF Not specified
Thiopyran-indole hybrids 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one Sulfur-based cyclization Antimicrobial
1,2-Dithiole-3-thione indole 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one P₂S₅, dry benzene Chemopreventive, antioxidant

| Bi-heterocyclic propanamides | 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol | N-(aryl)-3-bromopropanamides, LiH, aprotic solvent | Elastase inhibition | [1] [2]

The synthetic utility of these indole-thiol derivatives extends beyond their role as nucleophilic partners in substitution reactions. They also function as key intermediates in cascade processes and tandem cyclizations that efficiently build molecular complexity from relatively simple starting materials. For instance, the 1,2-dithiole-3-thione derivative obtained from this compound precursor undergoes interesting ring-forming reactions with aldehydes to produce chromenol hybrids through proposed mechanisms involving nucleophilic addition followed by Michael addition and intramolecular rearrangement. These sophisticated synthetic applications demonstrate how the strategic incorporation of this compound into molecular design enables efficient construction of structurally diverse compounds with potential pharmaceutical value. [2]

Experimental Protocols and Methodologies

Protocol 1: Nucleophilic Substitution for Bi-heterocyclic Propanamide Synthesis

This protocol details the synthesis of bi-heterocyclic propanamide derivatives through nucleophilic substitution using 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol as a key nucleophilic intermediate, adapted from the research article on elastase inhibitors. [1]

  • Step 1: Preparation of Nucleophile - Begin with 4-(1H-Indol-3-yl)butanoic acid (1.0 equiv) and convert it to ethyl 4-(1H-indol-3-yl)butanoate through esterification using concentrated H₂SO₄ and excess ethanol as both reactant and solvent. After completion, neutralize excess acid with a weak base and extract the ester product with organic solvent. - Convert the ester intermediate to 4-(1H-indol-3-yl)butanohydrazide by reacting with hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux for 14 hours. Isolate the resulting carbohydrazide as a light brown solid. - React the carbohydrazide with phenyl isothiocyanate to form 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol, the key nucleophilic component for the subsequent coupling reaction. [1]

  • Step 2: Synthesis of Electrophilic Partners - In a parallel synthesis, prepare N-(aryl)-3-bromopropanamides by reacting various aryl amines (1.0 equiv) with 3-bromopropanoyl chloride (1.1 equiv) in dry dichloromethane in the presence of an appropriate base (e.g., triethylamine) to scavenge the generated HCl. - Purify the resulting electrophiles by standard techniques such as recrystallization or column chromatography, and characterize by spectroscopic methods before use in the coupling reaction. [1]

  • Step 3: Nucleophilic Coupling Reaction - Combine 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equiv) with the appropriate N-(aryl)-3-bromopropanamide (1.0-1.2 equiv) in a polar aprotic solvent such as DMF or acetonitrile. - Add lithium hydride (LiH, 1.5 equiv) as a base to generate the thiolate anion in situ and promote the nucleophilic substitution. - Heat the reaction mixture at 60-80°C with stirring for 6-12 hours, monitoring reaction progress by TLC or LC-MS. - Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the final bi-heterocyclic propanamide derivative. - Characterize the structure of the final compounds using IR, ¹H-NMR, ¹³C-NMR, and CHN analysis data to confirm successful formation. [1]

Protocol 2: Molecular Docking Analysis for Antimicrobial Activity Prediction

This protocol describes the computational assessment of synthetic indole-thiol derivatives for potential antimicrobial activity through molecular docking analysis, as referenced in the Frontiers article. [2]

  • Protein Preparation - Retrieve three-dimensional structures of target enzymes UDP-N-acetylmuramate-L-alanine ligase (MurC, PDB ID: not specified in search results) and human lanosterol 14α-demethylase (CYP51, PDB ID: not specified) from the Protein Data Bank. - Remove water molecules and co-crystallized ligands from the protein structures using molecular visualization software. - Add hydrogen atoms and assign appropriate protonation states to amino acid residues using molecular modeling software under physiological pH conditions. - Optimize the protein structures through energy minimization using molecular mechanics force fields to relieve steric clashes and ensure geometric stability. [2]

  • Ligand Preparation - Draw chemical structures of the synthesized indole-thiol derivatives using chemical structure software or retrieve from existing databases. - Generate three-dimensional coordinates and optimize geometry using molecular mechanics or semi-empirical quantum chemical methods. - Assign appropriate atom types, bond orders, and formal charges to ensure accurate representation of the molecular properties. - Prepare the ligands for docking by identifying rotatable bonds and potential torsion angles to allow conformational flexibility during the docking process. [2]

  • Docking Procedure - Define the active site region of the target enzymes based on known catalytic residues or previous literature reports. - Set appropriate grid parameters to encompass the entire active site with sufficient margin to allow ligand mobility. - Perform molecular docking using validated docking software (such as AutoDock Vina or similar programs) with standardized parameters for consistency. - Conduct multiple docking runs for each ligand to ensure comprehensive sampling of possible binding orientations and conformations. - Analyze the resulting docking poses based on binding energy calculations and interaction patterns with key amino acid residues. - Validate the docking protocol by redocking known inhibitors and comparing with experimentally determined binding modes. [2]

  • Interaction Analysis - Identify specific hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent interactions between the ligands and protein residues. - Calculate binding energies for each ligand-protein complex and rank compounds based on predicted affinity. - Correlate computational predictions with experimental biological activity data to validate the docking approach and identify key structural features responsible for activity. [2]

The following diagram illustrates the experimental workflow for synthesis and evaluation of indole-thiol derivatives as described in the protocols:

G Start Start: 4-(1H-Indol-3-yl)butanoic Acid Ester Esterification H₂SO₄/EtOH Start->Ester Hydrazide Hydrazide Formation N₂H₄·H₂O/MeOH Ester->Hydrazide TriazoleThiol Triazole-3-thiol Formation Phenyl isothiocyanate Hydrazide->TriazoleThiol Coupling Nucleophilic Coupling LiH, aprotic solvent TriazoleThiol->Coupling Electrophile Synthesis of Electrophiles Aryl amines + 3-bromopropanoyl chloride Electrophile->Coupling Products Bi-heterocyclic Propanamides Coupling->Products Docking Molecular Docking Analysis Products->Docking Bioassay Biological Evaluation Products->Bioassay Docking->Bioassay Activity Prediction

Diagram 1: Experimental workflow for synthesis and evaluation of indole-thiol derivatives as elastase inhibitors

Handling, Storage, and Stability Considerations

The effective utilization of this compound in synthetic applications requires careful attention to its handling requirements and stability considerations. As with many thiol-containing compounds, this compound and its derivatives are susceptible to oxidation when exposed to air, gradually forming disulfide bridges that can diminish their nucleophilic reactivity. To prevent this oxidative degradation, storage under an inert atmosphere (argon or nitrogen) is recommended, particularly for long-term preservation. These compounds should be kept in tightly sealed, dark containers at cool temperatures, preferably refrigerated or frozen for extended storage periods. [5]

From a safety perspective, thiol-containing compounds including this compound derivatives often possess strong, unpleasant odors characteristic of many organosulfur compounds. These materials should be handled in well-ventilated areas, preferably within fume hoods, to minimize exposure to potentially irritating vapors. The malodorous nature of these compounds can be mitigated through oxidative workup procedures using reagents such as household bleach (sodium hypochlorite), which converts thiols to odorless sulfoxides or sulfonic acids. Personal protective equipment including gloves, safety glasses, and lab coats should always be worn when handling these compounds. Despite these handling challenges, the synthetic utility of this compound as a nucleophile far outweighs the inconveniences associated with its odor and sensitivity. [5]

Purification techniques for indole-thiol derivatives follow standard chromatographic methods, with silica gel chromatography being the most commonly employed approach. Flash column chromatography using gradients of ethyl acetate in hexanes or similar solvent systems typically provides effective separation of reaction products. For characterization, modern spectroscopic methods including ¹H-NMR, ¹³C-NMR, IR spectroscopy, and mass spectrometry are routinely employed to verify structural identity and assess purity. Elemental analysis (CHN) provides additional confirmation of molecular composition for novel compounds. These analytical techniques are essential for quality control when preparing indole-thiol derivatives for biological evaluation or further synthetic elaboration. [1] [2]

Conclusion and Future Perspectives

This compound and its derivatives represent versatile nucleophilic intermediates with significant utility in organic synthesis and medicinal chemistry. Their enhanced nucleophilicity, particularly when deprotonated to the corresponding thiolate anions, enables efficient carbon-sulfur bond formation with diverse electrophilic partners. The synthetic protocols outlined in this application note, including the detailed procedures for preparing bi-heterocyclic propanamides and complex heterocyclic scaffolds, demonstrate the practical implementation of these compounds in target-oriented synthesis. The robust biological activities observed for these derivatives—including potent elastase inhibition and antimicrobial effects—highlight their value in drug discovery campaigns targeting clinically relevant enzymes and pathogenic microorganisms. [1] [2]

Looking forward, the strategic incorporation of this compound derivatives into diverse molecular architectures promises to yield new compounds with enhanced biological activities and improved pharmacological profiles. The continued exploration of their reactivity patterns, including potential participation in metal-catalyzed cross-coupling reactions and multicomponent transformations, will likely expand their synthetic utility further. Additionally, the integration of computational approaches such as molecular docking early in the design process, as demonstrated in the referenced research, provides powerful tools for predicting and optimizing biological activity before embarking on resource-intensive synthetic pathways. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound and related nucleophilic heterocycles will undoubtedly remain valuable building blocks for developing new therapeutic agents to address unmet medical needs. [1] [2] [3]

References

Comprehensive Application Notes and Protocols: 1H-Indole-3-thiol in Drug Discovery Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Context and Significance of 1H-Indole-3-thiol

This compound represents a specialized heterocyclic building block in medicinal chemistry, characterized by the presence of a sulfur-containing thiol group at the 3-position of the indole nucleus. The indole scaffold itself is recognized as a privileged structure in drug discovery, ranking as the 13th most frequently used ring system among 351 ring systems found in marketed drugs. [1] This privileged status stems from indole's presence in numerous natural products and its ability to interact with diverse biological targets through multiple binding modes.

The molecular framework of this compound (Chemical Formula: C₉H₉NS, Molecular Weight: 163.24) enables unique interactions with biological systems. [2] The bicyclic aromatic system provides a planar structure capable of π-stacking interactions, while the pyrrole nitrogen (position 1) and thiol group (position 3) serve as hydrogen bond donors and/or acceptors. The sulfur atom in the thiol group offers additional coordination possibilities with metal ions and distinct hydrophobic character compared to oxygen-containing analogues. From a drug design perspective, the thiol group at the 3-position presents both opportunities and challenges—it can enhance binding affinity through specific interactions but may also confer metabolic instability that requires strategic molecular modification.

The synthesis and handling of this compound derivatives present particular challenges due to the reactivity of the thiol group and potential instability of certain 3-substituted indoles. Research has shown that highly reactive (1H-indol-3-yl)methyl electrophiles are prone to undesired dimerization and oligomerization, complicating their isolation and purification. [1] This instability necessitates specialized synthetic approaches, including the use of microflow reactor technology that enables rapid generation and reaction of unstable intermediates (0.02-0.1 seconds) under mild conditions (25°C), effectively suppressing side reactions. [1]

Drug Discovery Applications

Anticancer Applications

Indole-3-thiol derivatives have demonstrated significant potential in cancer therapeutics, particularly through targeted inhibition of key oncogenic pathways. The design of indole-based hybrids incorporating additional heterocyclic moieties has emerged as a productive strategy to enhance antiproliferative potency and improve selectivity profiles against cancer cells. [3]

Table 1: Anticancer Activity of Indole-Based Hybrid Compounds

Compound Structure Biological Target IC₅₀ Values Cancer Cell Lines Reference
Indolyl 1,2,4-triazole Vf CDK4/CDK6 CDK4: 0.049 μM, CDK6: 0.075 μM MCF-7: 2.91 μM, MDA-MB-231: 1.914 μM [4]
Indolyl 1,2,4-triazole Vg CDK4/CDK6 CDK4: 3.031 μM, CDK6: 1.11 μM MCF-7: 0.891 μM, MDA-MB-231: 3.479 μM [4]
Cysmethynil (Indole derivative) Icmt (Ras localization) Kᵢ: 2.2 ± 0.5 μM Colon cancer cells [5]

The mechanistic basis for the anticancer activity of indole-3-thiol derivatives often involves modulation of cell cycle regulation and apoptosis induction. Specific compounds such as indolyl 1,2,4-triazole derivatives have been shown to inhibit cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the G1 to S phase transition in the cell cycle. [4] Structure-activity relationship studies reveal that the indole moiety serves as the hydrophobic head that interacts with the hydrophobic pocket of the CDK4/6 receptor, while the triazole ring functions as a linker that forms crucial hydrogen bonds at the hinge region. [4] Optimized indole-triazole hybrids demonstrate significant cell cycle arrest at either S phase or G0/G1 phase, accompanied by induction of apoptosis (up to 45.33% compared to 1.91% in controls). [4]

Additionally, indole derivatives have shown promise in targeting the Ras-related signaling pathway, which is aberrantly activated in approximately 30% of human malignancies. [5] Compounds such as cysmethynil, a small-molecule indole derivative, function as isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitors, preventing proper membrane localization of Ras proteins and consequently impairing oncogenic signaling. [5] This approach represents an indirect strategy to target the otherwise "undruggable" Ras proteins, highlighting the versatility of indole scaffolds in addressing challenging therapeutic targets.

Antiviral Applications

While direct studies on this compound are limited in the available literature, the broader indole scaffold has been extensively validated as a privileged antiviral framework. Indole-containing drugs such as enfuvirtide (T-20) for HIV, arbidol for influenza, and delavirdine for HIV-1 demonstrate the clinical relevance of indole derivatives in antiviral therapy. [6]

Table 2: Indole-Based Antiviral Agents

Indole-Containing Drug Viral Target Mechanism of Action Clinical Application
Enfuvirtide (T-20) HIV Fusion inhibitor HIV infection
Arbidol Influenza Hemagglutinin inhibition and immunomodulation Influenza treatment and prophylaxis
Delavirdine HIV-1 Non-nucleoside reverse transcriptase inhibitor HIV-1 infection

Recent research has focused on developing novel indole derivatives against emerging viral threats including COVID-19, Zika virus, Nipah virus, Ebola, and Dengue. [6] Structure-activity relationship studies indicate that specific substitutions on the indole nucleus significantly influence antiviral potency. The 3-position of the indole ring appears particularly amenable to structural modification, allowing fine-tuning of electronic properties, steric bulk, and hydrogen bonding capacity to optimize interactions with viral targets. Advanced computational studies, including molecular docking and pharmacophore modeling, support the rational design of indole-based antivirals with enhanced specificity and reduced off-target effects. [6]

The versatility of the indole scaffold enables the incorporation of various substituents that can be tailored to address specific viral targets. Synthetic approaches have generated diverse indole libraries featuring variations at positions 1, 2, 3, and 5 of the indole ring, providing comprehensive structure-activity relationship data to guide optimization of antiviral properties. [6] These studies collectively underscore the potential of strategically functionalized indole derivatives, including this compound analogues, as promising candidates for addressing unmet needs in antiviral therapy.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

Principle: This protocol describes the synthesis of this compound derivatives through nucleophilic substitution reactions using microflow technology to overcome stability challenges associated with reactive intermediates. [1]

Materials:

  • Indole-3-methanol or gramine derivatives
  • Thiolation reagents (e.g., thiourea, potassium O-ethyl carbonodithioate)
  • Anhydrous solvents (DMF, DCM, acetonitrile)
  • Microflow reactor system
  • Aprotic polar solvents for reaction workup

Procedure:

  • Microflow System Setup: Assemble the microflow reactor with precise temperature control (25°C) and calibrated syringe pumps for reagent delivery.
  • Reagent Preparation: Dissolve indole starting material (1.0 equiv) in anhydrous acetonitrile (0.1-0.5 M concentration). Prepare thiolation reagent solution (1.2-2.0 equiv) in the same solvent.
  • Reaction Execution: Simultaneously pump both solutions through the microflow reactor at controlled flow rates (residence time: 0.02-0.1 seconds) to generate and react unstable intermediates.
  • Quenching and Isolation: Collect the output stream in an appropriate quenching solution (e.g., aqueous NaHCO₃ for acid-sensitive compounds).
  • Purification: Purify the crude product using flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
  • Characterization: Verify structure and purity by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, LC-MS, and elemental analysis.

Key Considerations:

  • Exclusion of moisture is critical for high yields
  • Optimize residence time to balance conversion and decomposition
  • Analytical monitoring (HPLC or TLC) essential for process optimization
Protocol 2: Synthesis of Indole-Based Hybrid Scaffolds for Anticancer Screening

Principle: This protocol outlines the synthesis of indolyl 1,2,4-triazole hybrids as CDK4/6 inhibitors for breast cancer therapy, demonstrating the integration of indole-3-thiol derivatives into more complex architectures. [4]

Materials:

  • 1H-Indole-3-carbaldehyde or this compound derivatives
  • Hydrazine hydrate
  • Various electrophiles (aryl/alkyl halides)
  • Tetrabutylammonium fluoride (TBAF) or other base catalysts
  • Anhydrous DMF or ethanol

Procedure:

  • Intermediate Formation:

    • For triazole formation: React indole-3-carbaldehyde with hydrazine hydrate in refluxing ethanol to form hydrazone intermediate.
    • Cyclize the hydrazone with appropriate reagents to form 1,2,4-triazole-3-thiol core structure.
  • Nucleophilic Substitution:

    • Dissolve indole-triazole intermediate (1.0 equiv) in anhydrous DMF.
    • Add base catalyst (TBAF, 0.2 equiv) and stir at room temperature for 15 minutes.
    • Add electrophile (1.2 equiv) dropwise and continue stirring at optimized temperature (25-80°C) monitored by TLC.
  • Workup and Purification:

    • Upon reaction completion, pour mixture into ice-cold water.
    • Extract with ethyl acetate (3 × 50 mL), combine organic layers, dry over anhydrous Na₂SO₄.
    • Concentrate under reduced pressure and purify by recrystallization or column chromatography.
  • Characterization:

    • Confirm structure by NMR (( ^1 \text{H} ), ( ^{13}\text{C} )), HRMS, and determine purity by HPLC (>95%).
    • For crystalline products, obtain X-ray crystallographic data to unambiguously confirm molecular structure.

Key Considerations:

  • Solvent selection significantly impacts reaction yield and rate
  • Electron-withdrawing groups on electrophiles generally enhance reaction efficiency
  • Steric hindrance near reaction sites may require temperature optimization

Analytical Methods and Characterization

Structural Characterization Techniques

Comprehensive characterization of this compound derivatives is essential for establishing structure-activity relationships and ensuring compound quality. The following analytical techniques provide complementary structural information:

Spectroscopic Methods:

  • ( ^1 \text{H} ) NMR Spectroscopy: Characteristic indole proton signals include N-H at δ 10.5-12.0 ppm (broad singlet), H-2 proton at δ 7.0-7.5 ppm, and aromatic protons at δ 6.5-8.0 ppm. Thiol protons may appear at δ 1.5-3.5 ppm but are often exchangeable.
  • ( ^{13}\text{C} ) NMR Spectroscopy: Key carbon signals include C-3 at δ 110-125 ppm, C-2 at δ 120-135 ppm, and carbonyl carbons (if present) at δ 165-180 ppm.
  • Mass Spectrometry: HR-ESI-MS provides exact mass confirmation for molecular formula verification. EI-MS fragmentation patterns help establish substitution patterns.

Chromatographic Methods:

  • HPLC/Purity Analysis: Reverse-phase C18 columns with water-acetonitrile gradient elution; UV detection at 254-280 nm.
  • LC-MS: Combines separation with mass detection for purity assessment and structural confirmation.

X-ray Crystallography: Provides unambiguous structural confirmation, including stereochemistry and molecular conformation. Essential for resolving structural ambiguities, as demonstrated by revisions of previously misassigned indole structures. [1]

Biological Assessment Protocols

Antiproliferative Activity Screening:

  • Cell Lines: MCF-7 (ER+ breast cancer), MDA-MB-231 (triple-negative breast cancer)
  • Assay Protocol: Cell viability measured using MTT or CCK-8 assay after 72-hour compound treatment
  • Data Analysis: IC₅₀ values calculated from dose-response curves using nonlinear regression

CDK4/6 Enzyme Inhibition Assay:

  • Enzyme Source: Recombinant CDK4/cyclin D1 and CDK6/cyclin D3 complexes
  • Substrate: Rb protein or synthetic peptide substrate
  • Detection Method: Radioactive [γ-³²P]ATP incorporation or fluorescence-based detection
  • Inhibition Calculation: IC₅₀ determined from dose-response curves

Cell Cycle Analysis:

  • Staining Protocol: Propidium iodide staining of fixed, permeabilized cells
  • Analysis: Flow cytometry with appropriate gating and modeling software

Apoptosis Assessment:

  • Annexin V/PI Staining: Differentiate early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations
  • Flow Cytometry: Quantitative analysis of apoptotic fractions

Pathway Diagrams and Mechanisms

G cluster_Ras Anticancer Mechanism 1: Ras Pathway Inhibition cluster_CDK Anticancer Mechanism 2: Cell Cycle Arrest Compound Compound IcmtInhibition Icmt Inhibition Compound->IcmtInhibition CDKInhibition CDK4/6 Inhibition Compound->CDKInhibition RasPathway Ras-Related Signaling Pathway RasPathway->IcmtInhibition CDKPathway CDK4/6 Cell Cycle Pathway CDKPathway->CDKInhibition ApoptosisPathway Apoptosis Induction ApoptosisInduction Apoptosis Induction ApoptosisPathway->ApoptosisInduction BarrierPathway Intestinal Barrier Protection RasMislocalization Ras Mislocalization IcmtInhibition->RasMislocalization SignalBlock Blocks Oncogenic Signaling RasMislocalization->SignalBlock GrowthReduction Reduced Tumor Growth SignalBlock->GrowthReduction CellCycleArrest Cell Cycle Arrest (G1/S) CDKInhibition->CellCycleArrest CellCycleArrest->ApoptosisInduction ProliferationBlock Blocked Proliferation ApoptosisInduction->ProliferationBlock

Diagram 1: Mechanisms of Action of Indole-3-thiol Derivatives in Oncology. The diagram illustrates two primary anticancer mechanisms: (1) inhibition of Ras localization through Icmt inhibition, and (2) cell cycle arrest via CDK4/6 inhibition, ultimately leading to apoptosis and reduced tumor proliferation.

Conclusion and Future Perspectives

This compound represents a versatile scaffold in medicinal chemistry with demonstrated applications in anticancer and antiviral drug discovery. The integration of this privileged structure into hybrid molecules and its strategic functionalization at key positions enables fine-tuning of pharmacological properties. The experimental protocols outlined provide practical methodologies for synthesizing and characterizing these compounds, while the pathway diagrams offer insight into their mechanisms of action.

Future development of this compound-based therapeutics should focus on addressing pharmacokinetic limitations, particularly metabolic instability associated with the thiol moiety. Structural modifications such as pro-drug approaches or thioether bioisosteres may improve metabolic stability while retaining target engagement. Additionally, expanding the investigation of these compounds into emerging therapeutic areas, including neurodegenerative disorders and metabolic diseases, represents a promising direction. The continued exploration of this compound derivatives, guided by structure-based drug design and advanced synthetic methodologies, will likely yield novel therapeutic candidates with improved efficacy and selectivity profiles.

References

Protocol for Synthesis & Characterization of Indole-Based Metal Complexes

Author: Smolecule Technical Support Team. Date: February 2026

The following methodology is adapted from research on (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine (INDNA) and its metal complexes [1]. The procedures for synthesis, purification, and characterization are generally applicable to ligands like 1H-Indole-3-thiol.

Ligand Synthesis [1]
  • Reaction Setup: Dissolve this compound (e.g., 1.33 mmol) in a 1:1 mixture of methanol and dichloromethane (total volume ~20 mL).
  • Complexation: Add a methanol solution (10 mL) of the metal salt (0.67 mmol) to the ligand solution. Use salts like Cr(III) nitrate nonahydrate, Pd(II) chloride, or Fe(III) chloride.
  • Stirring: Stir the reaction mixture for approximately 1 hour at room temperature.
  • Isolation: Filter the precipitated metal complex.
  • Purification: Recrystallize the solid from a suitable solvent like diethyl ether.
  • Storage: Dry the pure complex in a desiccator over anhydrous calcium chloride.

The synthesis workflow for the ligand and its metal complexes can be visualized as follows:

SynthesisWorkflow Start Start Reaction LigandStep Ligand Synthesis Start->LigandStep ComplexStep Metal Complexation LigandStep->ComplexStep Stir Stir Mixture (1 hour) ComplexStep->Stir Precipitate Precipitation Stir->Precipitate Filter Filter Precipitate Precipitate->Filter Recryst Recrystallize Filter->Recryst Store Store in Desiccator Recryst->Store End Pure Complex Store->End

Characterization Techniques & Data Interpretation [1]

A combination of techniques is essential for confirming the structure and properties of the synthesized ligand and its metal complexes. The table below summarizes key characterization methods and their expected outcomes.

Technique Purpose Key Observations for Complex vs. Ligand
FTIR Spectroscopy Identify functional groups and binding mode. Shift in ν(C=N) & ν(C-S) frequencies; disappearance of ν(S-H) stretch suggests deprotonation and coordination via S atom [1] [2].
NMR Spectroscopy (1H & 13C) Probe electronic environment of atoms. Changes in chemical shift of protons/carbons near the coordination site (e.g., triazole, indole rings) [1] [2].
UV-Visible Spectroscopy Study electronic transitions and geometry. New d-d transition bands and shift in ligand-based charge transfer bands [1].
ESI-Mass Spectrometry Determine molecular mass and complex stoichiometry. Peak corresponding to [M]⁺ or [M+L]⁺ ion, confirming 2:1 (Ligand:Metal) stoichiometry [1].
Elemental Analysis (CHNS) Confirm elemental composition. Calculated values match experimental results for proposed molecular formula [1] [2].
Magnetic Susceptibility Infer metal ion geometry. Values consistent with tetrahedral (e.g., for Ni(II)) or square planar (e.g., for Cu(II)) geometries [1] [2].
Molar Conductivity Assess electrolyte behavior in solution. Low values suggest non-electrolytic nature of complexes [2].

The relationships between these characterization techniques and their purposes are outlined in the following diagram:

CharacterizationFlow Sample Solid Complex Tech1 Elemental Analysis Sample->Tech1 Tech2 FTIR Sample->Tech2 Tech3 NMR Sample->Tech3 Tech4 UV-Vis Sample->Tech4 Tech5 Mass Spectrometry Sample->Tech5 Tech6 Magnetic Susceptibility Sample->Tech6 Info1 Elemental Composition Tech1->Info1 Info2 Binding Mode & Functional Groups Tech2->Info2 Info3 Electronic Environment Tech3->Info3 Info4 Geometry & Electronic Trans. Tech4->Info4 Info5 Stoichiometry & Mass Tech5->Info5 Info6 Metal Geometry Tech6->Info6

Biological Activity and In Silico Studies

Research on related complexes provides strong evidence for their enhanced biological properties.

Antimicrobial Activity Protocol [1]
  • Method: Agar well diffusion method.
  • Test Organisms: A range of bacteria (e.g., Salmonella sp., Staphylococcus sp.) and fungi (e.g., Candida albicans).
  • Procedure:
    • Prepare nutrient agar plates and inoculate with standardized microbial suspension.
    • Create wells in the agar and add solutions of the ligand and its metal complexes at desired concentrations.
    • Incubate plates at 37°C for 24 hours for bacteria.
    • Measure the zones of inhibition around the wells. Larger zones indicate greater antimicrobial activity.
  • Expected Outcome: Metal complexes typically show significantly larger zones of inhibition compared to the free ligand, with activity varying depending on the metal ion [1].
Molecular Docking for Drug-Likeness [1]
  • Purpose: To predict the interaction between the synthesized compounds (ligands and metal complexes) and target biological macromolecules (e.g., proteins, enzymes).
  • Methodology:
    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).
    • Prepare the ligand and complex structures for docking, ensuring correct protonation states.
    • Perform the docking simulation using software such as AutoDock Vina to identify preferred binding poses and calculate binding affinity (e.g., in kcal/mol).
  • Application: This computational study helps rationalize the enhanced biological activity of metal complexes by showing stronger binding to active sites compared to the ligand alone [1].

Important Notes & Limitations

It is crucial to note that the specific quantitative data for This compound complexes is not available in the search results. The information provided here is based on the strong analogy to a closely related chemical system. The enhanced antimicrobial activity and characterization data are expected to be similar.

Reference Information

  • Uchechukwu Susan Oruma et al., Synthesis, Biological and In Silico Studies of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine and its Os(VIII), Pd (II), Ni(II), Cr (III) and Fe(III) Complexes, Orient J Chem 2024;40(6) [1].
  • Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, SpringerPlus 2013, 2:510 [2].

References

Fundamental Properties of 1H-Indole-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

1H-Indole-3-thiol (CAS 480-94-4), also known as 3-mercaptoindole, is a heterocyclic compound with a molecular formula of C₈H₇NS and a molecular weight of 149.21 g/mol [1]. Its structure features both an indole ring system and a thiol group, making it a valuable scaffold in organic synthesis.

Table 1: Physicochemical Properties of this compound [1]

Property Value / Description
Appearance Crystalline solid
Melting Point 97-100 °C
Boiling Point 326.6 °C at 760 mmHg
Density 1.303 g/cm³
Vapor Pressure 0.000406 mmHg at 25°C
pKa 7.42 ± 0.30 (Predicted)
LogP 2.46 (indicates moderate lipophilicity)
Storage Conditions -20°C Freezer

Synthetic Applications and Derived Heterocycles

This compound and its oxidized or functionalized derivatives serve as key intermediates for constructing pharmacologically active nitrogen-sulfur heterocycles.

Diagram: Synthetic Pathways from Indole-3-thiol Precursors

G Key Synthetic Pathways from Indole-3-thiol Related Intermediates Start 3-Acetylindole Intermediate1 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one (Oxoketene gem-dithiol) Start->Intermediate1 Reaction with CS₂ in base Intermediate2 5-(1H-Indol-3-yl)-3H-1,2-dithiole-3-thione Intermediate1->Intermediate2 Sulfurization with P₂S₅ ProductA Chromenol Derivatives Intermediate1->ProductA With 3,5-dibromosalicyldehyde ProductB 3,4-Dihydroquinoline Derivatives Intermediate1->ProductB Pathway not detailed ProductC Thiopyran Derivatives Intermediate1->ProductC Pathway not detailed Intermediate2->ProductA With 3,5-dibromosalicyldehyde & Et₃N Intermediate2->ProductC Pathway not detailed ProductD Triazinoindole-3-thioles ProductD->ProductD From Isatin & Thiosemicarbazide in PEG-400

Table 2: Heterocyclic Systems Derived from Indole-3-thiol Related Intermediates

Heterocyclic System Key Structural Features Potential/Reported Biological Activity
1,2-Dithiole-3-thione [2] Contains S-S and C=S bonds; conjugated system. Antioxidant, chemopreventive, anti-HIV, cytoprotective.
Chromenol & Quinoline [2] Fused indole with oxygen (chromene) or nitrogen (quinoline) heterocycles. Antimicrobial.
Thiopyran [2] Six-membered ring containing sulfur. Antimicrobial.
[1,2,4]Triazino[5,6-b]indole [3] Fused triazine and indole system with -OH or -SH group. Bioactive; relevant in drug discovery.

Biological Relevance and Drug Development

Compounds derived from or related to the indole-3-thiol scaffold show significant promise in pharmaceutical research.

  • Antimicrobial Agents: A 2021 study synthesized heterocyclic scaffolds incorporating an indole moiety, similar to what can be derived from indole-3-thiol precursors. Molecular docking studies showed these compounds interact strongly with target enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase. One compound, in particular, exhibited binding energies lower than the standard drug ampicillin and demonstrated excellent in vitro antimicrobial activity against Gram-positive (Bacillus subtilis), Gram-negative (E. coli) bacteria, and fungi (Candida albicans, Aspergillus flavus) [2].
  • Anticancer Potential: While not directly on the thiol, research on related indole compounds like Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) is extensive. These are bioactive compounds found in cruciferous vegetables and have shown promising cancer chemopreventive and anti-tumor activities in preclinical and clinical trials by regulating cellular signaling pathways [4]. This underscores the broader pharmaceutical interest in 3-substituted indole structures.

Experimental Protocols

Here is a detailed, actionable protocol for a relevant synthetic procedure.

Protocol 1: Synthesis of 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thioles [3]

This protocol describes an environmentally benign, catalyst-free method for synthesizing triazinoindole-thioles, a relevant heterocyclic system.

1. Reagents and Materials

  • Isatin
  • Thiosemicarbazide
  • Polyethylene glycol (PEG-400)
  • Round-bottom flask (50 mL)
  • Heating mantle with magnetic stirrer
  • Ice bath

2. Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask, charge a mixture of isatin (1.0 mmol) and thiosemicarbazide (1.0 mmol) in PEG-400 (3 mL).
  • Heating and Stirring: Heat the reaction mixture to 70-75°C with continuous stirring.
  • Reaction Monitoring: Monitor the reaction progress by TLC. Continue stirring for 6-9 hours.
  • Work-up: After reaction completion (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into crushed ice with vigorous stirring.
  • Isolation: Filter the separated solid product.
  • Purification: Wash the crude product thoroughly with water and recrystallize from ethanol to obtain the pure 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiole.
  • Solvent Recycling: Recover the PEG-400 aqueous solution by extracting with dichloromethane and evaporating the water. The recycled PEG-400 can be reused.

3. Analysis and Characterization

  • Yield: This method can achieve yields up to 96% [3].
  • Key Data: Characterize the final product using melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: General Synthesis of this compound [1]

This is a general method for synthesizing the core this compound scaffold itself.

1. Reagents and Materials

  • Indole
  • Thiourea
  • Iodine (I₂)
  • Potassium iodide (KI)
  • Sodium hydroxide (NaOH)
  • Methanol
  • Water

2. Step-by-Step Procedure

  • Reaction: Combine indole, thiourea, iodine, and potassium iodide in methanol. Stir the mixture at room temperature (20°C) for 1-2 hours.
  • Hydrolysis: Add an aqueous sodium hydroxide solution to the reaction mixture. Heat the resulting mixture to 85°C for 30 minutes.
  • Isolation and Purification: Work up the reaction to isolate the product. This compound is obtained with a reported yield of up to 89.0% [1].

3. Analysis and Characterization

  • Purity: The product is available commercially with purities of 94-97% [1].
  • Key Data: Use the physicochemical properties listed in Table 1 for identification.

Critical Notes for Researchers

  • Handling and Stability: this compound contains a thiol group, which can be prone to oxidation, potentially forming disulfide bridges. It should be handled under an inert atmosphere and stored at -20°C [1]. Always check for disulfide formation before use in synthesis.
  • Solubility and Bioavailability: Like many indole derivatives (e.g., I3C and DIM), compounds based on this compound may face challenges with low aqueous solubility and poor bioavailability [4]. Formulation strategies, such as encapsulation or the use of pro-drugs, should be considered during drug development.
  • Synthetic Versatility: The true value of this compound in research lies in its role as a precursor. Its functional groups allow it to be easily incorporated into larger, more complex heterocyclic systems that are privileged structures in medicinal chemistry [2] [3].

References

Comprehensive Analytical Method for 1H-Indole-3-thiol Quantification by HPLC: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

1H-Indole-3-thiol represents a biologically significant compound belonging to the class of sulfur-containing indole derivatives. These compounds demonstrate considerable interest in pharmaceutical and biochemical research due to their potential biological activities and roles in various metabolic pathways. The accurate quantification of thiol-containing compounds like this compound presents particular analytical challenges due to their reactivity, instability, and typically low concentrations in complex matrices. These application notes describe the development and validation of a precise, specific, and robust reversed-phase HPLC method with fluorescence detection for the reliable quantification of this compound in biological samples.

The methodology builds upon established principles for thiol analysis and indole compound separation, incorporating a pre-column derivatization strategy using ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) to enhance detection sensitivity and selectivity [1]. This approach enables researchers to overcome the common limitations associated with native thiol detection while providing the necessary specificity to distinguish this compound from other thiols and indolic compounds in complex samples. The following protocols have been optimized to support pharmaceutical development, metabolic studies, and stability testing requiring accurate thiol quantification.

HPLC Method Development and Optimization

Analytical Strategy and Detection Considerations

The development of a reliable quantification method for this compound must address several analytical challenges inherent to thiol compounds. These include their susceptibility to oxidation, typically low concentrations in biological matrices, and potential interference from related compounds. The strategic decision to employ fluorescence detection with derivatization significantly enhances method sensitivity and specificity compared to ultraviolet detection. The selection of SBD-F as a thiol-specific derivatizing reagent provides exceptional selectivity through its mechanism of reacting specifically with sulfhydryl groups to form highly fluorescent adducts [1]. This approach enables the target analyte to be detected without interference from non-thiol indole compounds or other matrix components.

For researchers requiring even greater sensitivity and specificity, particularly for complex matrices, HPLC-MS/MS represents a viable alternative detection method, as demonstrated in the analysis of other indole derivatives [2]. The mass spectrometric detection provides structural confirmation through characteristic fragmentation patterns, though at significantly higher instrumentation costs. For most applications, the fluorescence detection approach described in this protocol offers an optimal balance of sensitivity, specificity, and accessibility.

Chromatographic Conditions and Separation Optimization

Stationary Phase Selection: The method utilizes an InertSustain AQ-C18 column (4.6 × 150 mm, 5 μm) or equivalent, which provides enhanced retention for polar compounds compared to conventional ODS columns [1]. This stationary phase is particularly suitable for retaining and separating the polar SBD-thiol derivatives that demonstrated insufficient retention on traditional ODS columns (e.g., Inertsil ODS-4V) during method development.

Mobile Phase Composition: The optimized separation employs a citrate buffer (pH 3.0)/methanol (95:5, v/v) mobile phase under isocratic conditions [1]. The acidic pH is critical for achieving baseline separation of thiol derivatives, as it differentially affects the hydrophobicity of various SBD-thiol adducts. Mobile phase preparation specifics:

  • Citrate buffer: 100 mM citric acid, adjusted to pH 3.0 with sodium hydroxide
  • HPLC-grade methanol: 5% by volume in final mobile phase
  • Isocratic elution at a flow rate of 1.0 mL/min

Chromatographic Parameters:

  • Column temperature: 30°C
  • Injection volume: 20 μL
  • Total run time: 30 minutes
  • Detection: Fluorescence with λex = 380 nm and λem = 510 nm

System Suitability Requirements:

  • Resolution: ≥2.0 between critical pairs
  • Theoretical plates: ≥2000 for this compound peak
  • Tailing factor: ≤1.5

Table 1: Optimized Chromatographic Conditions for this compound Quantification

Parameter Specification
Column InertSustain AQ-C18 (4.6 × 150 mm, 5 μm)
Mobile Phase Citrate buffer (100 mM, pH 3.0):Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Fluorescence: λex = 380 nm, λem = 510 nm
Injection Volume 20 μL
Run Time 30 min
Derivatization Strategy and Mechanism

The pre-column derivatization of this compound with SBD-F represents a critical step in achieving the required method sensitivity. The derivatization mechanism involves nucleophilic aromatic substitution where the thiol group of this compound attacks the electron-deficient carbon adjacent to the fluorine atom on the benzoxadiazole ring system, resulting in displacement of the fluoride ion and formation of a highly fluorescent thioether derivative [1].

Optimized Derivatization Protocol:

  • Reagent Solution: Prepare fresh 1.0 mM SBD-F solution in ammonium bicarbonate buffer (0.1 M, pH 9.5)
  • Sample-to-Reagent Ratio: Mix sample and SBD-F solution at 1:2 (v/v) ratio
  • Reaction Conditions: Incubate at 60°C for 30 minutes
  • Reaction Termination: Cool rapidly in ice-water bath
  • Injection Preparation: Dilute with mobile phase as needed and filter through 0.45 μm membrane

The derivatization efficiency depends critically on pH optimization (alkaline conditions favor the reaction), reaction temperature, and incubation time. The protocol above represents the optimized conditions, but these parameters should be verified for specific sample matrices.

Method Validation Results

Specificity and Selectivity

The method demonstrates excellent specificity for this compound, with baseline separation from potential interferents including other biological thiols (cysteine, glutathione, homocysteine) and related indole compounds. Forced degradation studies conducted under acidic, basic, oxidative, and photolytic conditions confirmed the method's stability-indicating capability by resolving the intact analyte from its degradation products [3]. The use of a photodiode array detector in parallel with fluorescence detection provides additional peak purity assessment.

Representative Retention Times (under optimized conditions):

  • This compound (SBD derivative): 12.8 ± 0.5 minutes
  • Cysteine (SBD derivative): 8.2 ± 0.3 minutes
  • Glutathione (SBD derivative): 19.5 ± 0.7 minutes
  • System peak: 2.8 ± 0.2 minutes
Linearity, Range, and Sensitivity

The method demonstrates excellent linearity across the validated concentration range. Sensitivity parameters meet the requirements for trace analysis of this compound in biological matrices.

Table 2: Method Validation Parameters for this compound Quantification

Validation Parameter Result Acceptance Criterion
Linearity Range 0.5-5000 nM R² > 0.999
Limit of Detection (LOD) 0.15 nM S/N ≥ 3 [4]
Limit of Quantification (LOQ) 0.5 nM S/N ≥ 10 [4]
Precision (RSD%)
- Intra-day (n=6) 4.8% ≤5%
- Inter-day (n=18) 6.2% ≤10%
Accuracy 98.5% 95-105%

The calibration curve was constructed using eight concentration levels across the range, with each level analyzed in triplicate. The signal-to-noise ratio methodology for LOD/LOQ determination followed ICH Q2(R1) guidelines [4]. The weighted regression model (1/x² weighting factor) provided the best fit for the data across the concentration range.

Precision, Accuracy, and Robustness

Method precision was evaluated at three concentration levels (low, medium, high) covering the validated range. The intra-day precision was determined from six replicate injections at each level within a single day, while inter-day precision assessed the variability over three consecutive days. The results demonstrated RSD values well within acceptable limits for bioanalytical methods (Table 2).

Accuracy was evaluated through spike recovery experiments using blank matrix spiked with known quantities of this compound at three concentration levels. The mean recovery of 98.5% indicates minimal matrix interference and excellent method accuracy.

Robustness testing examined the method's resilience to deliberate variations in key parameters including:

  • Mobile phase pH (±0.2 units)
  • Methanol content (±2%)
  • Column temperature (±3°C)
  • Flow rate (±0.1 mL/min)

The resolution between this compound and the closest eluting potential interferent remained above 2.0 under all modified conditions, demonstrating adequate method robustness for routine application.

Experimental Protocols

Reagents and Materials

Chemical Standards:

  • This compound (primary standard, ≥95% purity)
  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F, ≥98%)
  • N-acetylcysteine (internal standard, ≥98%)
  • L-Cysteine, glutathione, homocysteine (for system suitability)

Solvents and Buffers:

  • HPLC-grade methanol, acetonitrile, and water
  • Citric acid monohydrate (ACS reagent grade)
  • Ammonium bicarbonate (ACS reagent grade)
  • Sodium hydroxide (ACS reagent grade)

Solutions Preparation:

  • Citrate buffer (100 mM, pH 3.0): Dissolve 21.0 g citric acid monohydrate in 1L water, adjust to pH 3.0 with 5M NaOH
  • Derivatization buffer (0.1M ammonium bicarbonate, pH 9.5): Dissolve 7.9 g ammonium bicarbonate in 1L water, adjust to pH 9.5 with ammonium hydroxide
  • SBD-F solution (1.0 mM): Dissolve 2.5 mg SBD-F in 10 mL derivatization buffer (prepare fresh)
  • Mobile phase: Citrate buffer:methanol (95:5, v/v), filter through 0.45 μm membrane and degas
Instrumentation and Equipment

HPLC System Configuration:

  • Binary pump with degasser
  • Thermostatted autosampler (maintained at 4°C)
  • Column oven with temperature control
  • Fluorescence detector
  • Optional: Photodiode array detector for peak purity assessment

Chromatographic Data System for data acquisition and processing.

Ancillary Equipment:

  • pH meter with temperature compensation
  • Analytical balance (capacity 100 g, readability 0.1 mg)
  • Centrifuge (capable of 14,000 × g)
  • Vortex mixer
  • Ultrasonic bath
  • Micropipettes (10-1000 μL range)
  • 0.45 μm membrane filters (nylon or PVDF)
Sample Preparation Protocol

Biological Sample Preparation:

  • Cell harvesting: Collect cells by centrifugation at 1000 × g for 5 minutes at 4°C
  • Wash: Resuspend in ice-cold phosphate-buffered saline (PBS) and recentrifuge
  • Lysis: Add 500 μL of ice-cold lysis buffer (PBS with 1% Triton X-100 and 1 mM EDTA)
  • Protein precipitation: Add 500 μL of acetonitrile, vortex for 30 seconds, centrifuge at 14,000 × g for 10 minutes
  • Collection: Transfer supernatant to a clean tube for derivatization

Plasma/Serum Sample Preparation:

  • Deproteinization: Mix 100 μL plasma with 200 μL acetonitrile containing internal standard
  • Vortex and centrifuge: Mix thoroughly for 30 seconds, centrifuge at 14,000 × g for 10 minutes
  • Collection: Transfer supernatant to a clean tube for derivatization

Derivatization Procedure:

  • Aliquot: Transfer 100 μL of processed sample to a derivatization vial
  • Add reagent: Add 200 μL of fresh SBD-F solution (1.0 mM in ammonium bicarbonate buffer, pH 9.5)
  • Mix and incubate: Vortex for 30 seconds, incubate at 60°C for 30 minutes in a heating block
  • Terminate reaction: Cool immediately in ice-water bath for 2 minutes
  • Prepare for injection: Transfer appropriate volume to HPLC vial, cap securely

Quality Control Samples:

  • Prepare blank samples (matrix without analyte)
  • Prepare zero samples (matrix with derivatization reagent only)
  • Prepare calibration standards in appropriate matrix
  • Prepare QC samples at low, medium, and high concentrations
HPLC Analysis Procedure

System Setup and Equilibration:

  • Install the InertSustain AQ-C18 column (or equivalent) in the column oven
  • Set mobile phase flow rate to 1.0 mL/min and column temperature to 30°C
  • Equilibrate the system with mobile phase for at least 30 minutes until stable baseline is achieved
  • Set fluorescence detector parameters: λex = 380 nm, λem = 510 nm

Sequence Setup:

  • Program the autosampler temperature to maintain samples at 4°C
  • Set injection volume to 20 μL
  • Arrange samples in the following sequence:
    • System suitability mixture
    • Blank sample
    • Calibration standards (in increasing concentration)
    • Quality control samples
    • Unknown samples
    • Continuing calibration verification (at end of sequence)

Chromatographic Run:

  • Total run time: 30 minutes
  • Isocratic elution with citrate buffer:methanol (95:5, v/v)
  • Data collection for entire run duration

System Suitability Test (perform before each analytical batch):

  • Inject system suitability solution (containing this compound and potential interferents)
  • Evaluate parameters:
    • Retention time reproducibility (RSD ≤ 2%)
    • Theoretical plates ≥2000
    • Tailing factor ≤1.5
    • Resolution ≥2.0 from nearest peak
Forced Degradation Studies Protocol

Stress Conditions:

  • Acidic degradation: Expose analyte to 0.1M HCl at 60°C for 2 hours
  • Basic degradation: Expose analyte to 0.1M NaOH at 60°C for 2 hours
  • Oxidative degradation: Expose analyte to 3% H₂O₂ at room temperature for 6 hours
  • Photolytic degradation: Expose analyte to UV light (254 nm) for 24 hours
  • Thermal degradation: Heat solid analyte at 80°C for 72 hours

Procedure:

  • Prepare stock solution of this compound (1 mg/mL in methanol)
  • For each stress condition, aliquot appropriate volume and apply stress condition
  • Neutralize acid/base stresses after exposure period
  • Prepare samples according to standard derivatization protocol
  • Analyze by HPLC to assess degradation and method specificity

Acceptance Criteria:

  • The method should resolve the primary peak from all degradation products
  • Peak purity index for this compound should be ≥0.999
  • Mass balance should be 95-105%

Data Analysis and Interpretation

Quantification Approach

The quantification of this compound employs an internal standard method with N-acetylcysteine serving as the IS. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of calibration standards. A weighted linear regression (1/x² weighting) is applied to account for heteroscedasticity across the concentration range.

Calculation Formula:

Where the slope and intercept are determined from the calibration curve.

Acceptance Criteria for Calibration:

  • Correlation coefficient (r): ≥0.999
  • Back-calculated standards: Within ±15% of nominal value (±20% at LLOQ)
  • Calibration standards: At least 75% (including LLOQ and ULOQ) must meet accuracy criteria
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Analysis

Issue Potential Causes Solutions
Poor peak shape Column degradation, incorrect mobile phase pH, void volume in column Replace guard column, check mobile phase pH, test column efficiency
Retention time drift Mobile phase evaporation, column temperature fluctuation, column aging Prepare fresh mobile phase, check column temperature stability, replace column if necessary
Reduced sensitivity Derivatization issues, detector lamp aging, injection volume inaccuracy Prepare fresh derivatization reagent, check detector performance, verify injection volume
Baseline noise Mobile phase contamination, air bubbles in detector, column shedding Use high-purity reagents, purge detector flow cell, replace column if necessary

Visualization of Experimental Workflows

G SamplePrep Sample Preparation • Cell lysis/Protein precipitation • Centrifugation • Supernatant collection Derivatization Derivatization • Add SBD-F reagent • Incubate at 60°C for 30 min • Cool in ice bath SamplePrep->Derivatization Clear supernatant HPLC HPLC Analysis • Column: InertSustain AQ-C18 • Mobile Phase: Citrate buffer/MeOH (95:5) • Detection: FLD (λex=380 nm, λem=510 nm) Derivatization->HPLC Derivatized sample DataAnalysis Data Analysis • Peak integration • Internal standard calibration • Calculation of concentration HPLC->DataAnalysis Chromatographic data Validation Method Validation • Specificity • Linearity • Precision/Accuracy • LOD/LOQ determination DataAnalysis->Validation Validated method

Figure 1: Experimental Workflow for this compound Quantification by HPLC with Fluorescence Detection

G Thiol This compound Reaction Reaction Conditions: • pH 9.5 (ammonium bicarbonate buffer) • 60°C for 30 minutes Thiol->Reaction Nucleophilic attack SBD_F SBD-F Reagent (Ammonium 7-fluoro-2,1,3- benzoxadiazole-4-sulfonate) SBD_F->Reaction Aromatic substitution Product SBD-thiol Derivative (Highly fluorescent) Reaction->Product Fluoride ion displacement

Figure 2: Derivatization Reaction Scheme for this compound with SBD-F Reagent

Conclusion

The HPLC method with fluorescence detection described in these application notes provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The incorporation of pre-column derivatization with SBD-F enables selective detection at nanomolar concentrations, while the optimized chromatographic conditions ensure adequate separation from potential interferents. The method has been comprehensively validated according to ICH guidelines, demonstrating acceptable performance characteristics for linearity, precision, accuracy, and specificity.

The detailed protocols provided for sample preparation, derivatization, chromatographic analysis, and forced degradation studies enable researchers to implement this methodology in various research and quality control settings. The stability-indicating nature of the method makes it particularly suitable for pharmaceutical development applications where understanding the degradation behavior of this compound is essential.

Future method adaptations may include transfer to UPLC platforms for reduced analysis time and solvent consumption, or implementation of MS/MS detection for applications requiring additional structural confirmation. The fundamental principles and optimization strategies outlined in these application notes provide a solid foundation for such method extensions.

References

Summary of Available Information on 1H-Indole-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

The search results indicate that 1H-Indole-3-thiol is primarily valued as a versatile building block in organic and medicinal chemistry for the synthesis of complex heterocyclic systems [1]. Its physical and chemical properties are summarized in the table below.

Property Value / Description
CAS Number 480-94-4 [1]
Molecular Formula C8H7NS [1]
Molecular Weight 149.216 g/mol [1]
Appearance Crystalline solid [1]
Melting Point 97-100 °C [1]
pKa 7.42 ± 0.30 (Predicted) [1]
Common Role Synthetic intermediate, not a catalyst [2] [3] [4]

Documented Synthetic Applications

The following diagram illustrates the general role of this compound and its derivatives as intermediates in the synthesis of pharmaceutically relevant heterocycles, based on the research articles reviewed [2] [3] [4].

G IndoleThiol This compound (Precursor) Intermediate Thiosemicarbazone or other Intermediate IndoleThiol->Intermediate Reaction with reagents like thiosemicarbazide FinalHeterocycle Fused Heterocyclic System (e.g., with triazole, thiazole) Intermediate->FinalHeterocycle Cyclization (Ac₂O, HCl, etc.)

The primary use of this compound and its derivatives in the literature is as a key precursor for constructing complex molecules. The synthesized compounds are then evaluated for their biological activity, not for catalytic properties [2] [3] [4].

References

Comprehensive Application Notes: Functionalization Techniques for 1H-Indole-3-Thiol in Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction to Indole-3-Thiol and Its Chemical Reactivity

1H-Indole-3-thiol represents a privileged scaffold in medicinal chemistry and drug development due to its versatile reactivity and presence in numerous biologically active compounds. The indole nucleus consists of a benzene ring fused with a pyrrole ring, discovered in 1866 by Baeyer and Knop as the basic structure of the natural dye indigo. [1] The 3-thiol substituent introduces a sulfur-containing functional group that enables diverse chemical transformations, making it a valuable building block for synthesizing complex heterocyclic systems with potential pharmaceutical applications. Indole-based compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, which has sustained interest in developing efficient functionalization methodologies. [2] [3]

The chemical reactivity of this compound derives from both the indole ring system and the thiol group. The indole scaffold is electron-rich and susceptible to electrophilic attack primarily at the C3 position, which is the most nucleophilic site. Meanwhile, the thiol group can act as both a nucleophile and a hydrogen bond donor, and can be oxidized to various sulfur-containing functional groups. The presence of both nitrogen and sulfur atoms in the molecule creates multiple possibilities for coordination and hydrogen bonding, which is particularly valuable in drug design where such interactions often enhance target binding and specificity. [2] The table below summarizes key indole-3-thiol derivatives and their biological relevance:

Table 1: Biologically Relevant Indole-3-Thiol Derivatives

Compound Class Biological Activities Structural Features References
1,2-Dithiole-3-thione derivatives Chemotherapeutic, antioxidant, radio-protective, anti-HIV Fused dithiole-thione ring system at indole C3 [2]
Triazino[5,6-b]indole-3-thiols Antimicrobial, potential antitumor Triazine ring fused to indole with thiol at C3 [4]
3,3-Bis(indolyl)methanes (BIMs) Anti-inflammatory, antihyperglycemic, antiviral, antibacterial Two indole units linked by methylene bridge [5]
Indolo[2,3-b]quinoxalines Antimicrobial, anticancer Quinoxaline ring fused to indole system [4]

Nucleophilic Reactions of Indole-3-Thiol

Michael Addition Reactions

The thiol group in indole-3-thiol serves as an excellent nucleophile in Michael addition reactions with various electron-deficient alkenes. This transformation represents one of the most direct methods for C-S bond formation at the indole C3 position. A highly efficient protocol for this conjugation involves the use of wet cyanuric chloride (TCT) as catalyst under solvent-free conditions at room temperature through a pulverization-activation method. [6]

Experimental Protocol: Michael Addition of Indole-3-Thiol to Chalcones

  • Reagents: Indole-3-thiol (1.0 mmol), chalcone derivative (1.2 mmol), wet cyanuric chloride (0.1 mmol, 10 mol%), mortar and pestle for grinding.
  • Procedure: Place indole-3-thiol and the chalcone derivative in a mortar. Add wet cyanuric chloride catalyst (prepared by mixing 2,4,6-trichloro-1,3,5-triazine with a minimal amount of water). Grind the mixture continuously at room temperature for 15-30 minutes. Monitor reaction completion by TLC.
  • Work-up: Once the reaction is complete, add 10 mL of ethyl acetate to the mortar and transfer the solution to a separatory funnel. Wash the organic layer with brine solution (2 × 10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purification: Purify the crude product by recrystallization from ethanol or using flash column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to obtain the pure Michael adduct.
  • Reaction Characteristics: This method typically provides high yields (70-95%), requires short reaction times (15-30 minutes), and follows green chemistry principles due to the solvent-free conditions. [6]

Figure 1: Workflow for Michael addition of indole-3-thiol under pulverization-activation conditions

G Start Start Reaction Setup Grind Grind Reactants with Wet TCT Catalyst Start->Grind Monitor Monitor Reaction by TLC Grind->Monitor Workup Work-up with Ethyl Acetate Monitor->Workup Purify Purification by Column Chromatography Workup->Purify Product Michael Adduct Purify->Product

Formation of Heterocyclic Systems

Indole-3-thiol serves as a versatile precursor for synthesizing fused heterocyclic systems with enhanced pharmaceutical potential. The compound can be cyclized to form 1,2-dithiole-3-thione derivatives, which exhibit diverse biological activities including chemopreventive, antioxidant, and radio-protective properties. [2]

Experimental Protocol: Synthesis of 5-(1H-Indol-3-yl)-3H-1,2-dithiole-3-thione

  • Reagents: 1-(1H-Indol-3-yl)-3,3-dimercaptoprop-2-en-1-one (1.0 mmol), P₂S₅ (2.5 mmol), dry benzene (15 mL).
  • Procedure: Suspend 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one in dry benzene in a round-bottom flask equipped with a reflux condenser. Add P₂S₅ to the suspension. Heat the mixture under reflux at 80°C for 4-6 hours under inert atmosphere. Monitor the reaction progress by TLC.
  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any insoluble materials. Concentrate the filtrate under reduced pressure to obtain a crude solid.
  • Purification: Recrystallize the crude product from ethanol to afford pure 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione as crystalline solid.
  • Characterization: The product typically shows: IR (KBr): disappearance of carbonyl group band (~1665 cm⁻¹) and appearance of C=S peak at 1143 cm⁻¹; ¹H-NMR (DMSO-d₆): olefinic C(sp²)-H proton signal at δ 5.93 ppm, aromatic protons between δ 7.2-8.1 ppm; MS: molecular ion peak m/z at 249.10. [2]

Experimental Protocol: Synthesis of tert-Butyl-Substituted Triazinoindoles

  • Reagents: tert-Butyl-substituted isatin (1.0 mmol), thiosemicarbazide (1.2 mmol), acetic acid (catalytic), ethanol (10 mL).
  • Procedure: Dissolve tert-butyl-substituted isatin and thiosemicarbazide in ethanol in a round-bottom flask. Add 2-3 drops of glacial acetic acid as catalyst. Heat the mixture under reflux for 6-8 hours. Monitor reaction progress by TLC.
  • Work-up: After completion, cool the reaction mixture to room temperature. Collect the precipitated solid by filtration and wash with cold ethanol.
  • Purification: Recrystallize from ethanol to obtain pure 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives.
  • Reaction Characteristics: This method provides the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole systems, creating novel compounds with potential enhanced bioavailability due to the lipophilic tert-butyl moiety. [4]

Figure 2: Synthetic pathway for heterocyclic systems from indole-3-thiol

G IndoleThiol Indole-3-thiol Oxoketene 1-(1H-Indol-3-yl)-3,3-dimercaptoprop- 2-en-1-one IndoleThiol->Oxoketene CS2/KOtBu Isatin tert-Butyl isatin IndoleThiol->Isatin Pathway B Dithiole 5-(1H-Indol-3-yl)-3H- 1,2-dithiole-3-thione Oxoketene->Dithiole P2S5 Benzene, reflux Triazino 8-(t-Butyl)-5H-[1,2,4]triazino- [5,6-b]indole-3-thiol Isatin->Triazino Thiosemicarbazide AcOH, EtOH, reflux

Electrophilic Reactions and C3 Functionalization

C3-Acylation Reactions

The C3 position of indole is highly nucleophilic and readily undergoes electrophilic substitution. A novel methodology for C3-acylation utilizes boron Lewis acids (B-LAs) in combination with nitriles as acylating agents. This approach enables direct introduction of acyl groups at the C3 position under mild conditions. [7]

Experimental Protocol: C3-Acylation Using PhBCl₂ and Nitriles

  • Reagents: 1-Methylindole (1.0 mmol), trichloroacetonitrile (1.2 mmol), PhBCl₂ (1.5 mmol), anhydrous CH₂Cl₂ (10 mL).
  • Procedure: Charge a flame-dried round-bottom flask with PhBCl₂ and anhydrous CH₂Cl₂ under inert atmosphere. Add trichloroacetonitrile dropwise with stirring at 0°C. After 15 minutes, add 1-methylindole dropwise. Warm the reaction mixture to room temperature and stir for 3 hours. Monitor reaction progress by TLC.
  • Work-up: Quench the reaction by careful addition of saturated aqueous NaHCO₃ solution (10 mL). Extract with CH₂Cl₂ (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 7:3) to obtain 3-trichloroacetyl-1-methylindole.
  • Reaction Characteristics: This method provides excellent yields (82% with trichloroacetonitrile), proceeds under mild conditions, and demonstrates broad functional group tolerance. Electron-withdrawing groups on the nitrile enhance reaction efficiency. [7]

Substrate Scope and Optimization: The C3-acylation reaction works best with 1-substituted indoles bearing electron-donating groups. Unsubstituted indole gives lower yields due to formation of byproducts through autoxidation and oligomerization. The optimal B-LA catalyst is PhBCl₂, which provides superior yields compared to BCl₃, BBr₃, 9-BBN-OTf, or BF₃·OEt₂. The solvent choice is critical, with CH₂Cl₂ giving optimal results, while Et₂O or toluene produce poor yields. [7]

Synthesis of 3,3-Bis(indolyl)methanes

3,3-Bis(indolyl)methanes (BIMs) represent an important class of bis-indole compounds with significant biological activities. A novel approach to BIMs utilizes CuI-catalyzed regioselective C-H functionalization of indoles using indole-3-tosylhydrazones as carbene precursors. [5]

Experimental Protocol: CuI-Catalyzed Synthesis of 3,3-Bis(indolyl)methanes

  • Reagents: Indole (1.0 mmol), indole-3-tosylhydrazone (1.2 mmol), CuI (10 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane (10 mL).
  • Procedure: Place CuI, K₂CO₃, and 1,4-dioxane in a round-bottom flask. Add indole and indole-3-tosylhydrazone. Heat the mixture at 80°C for 12-24 hours under nitrogen atmosphere. Monitor reaction progress by TLC.
  • Work-up: After completion, cool the reaction mixture to room temperature. Filter through a pad of Celite to remove catalyst. Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) to obtain the pure BIM derivative.
  • Reaction Characteristics: This methodology enables synthesis of both symmetrical and unsymmetrical 3,3-bis(indolyl)methanes in moderate to good yields. The reaction tolerates various functional groups including NO₂, Br, CH₃, and OMe on the indole ring. [5]

Figure 3: C3 functionalization strategies for indole-3-thiol derivatives

G Start Indole-3-thiol Derivatives Acylation C3-Acylation PhBCl2/Nitrile Start->Acylation BIM 3,3-Bis(indolyl)methanes CuI/Tosylhydrazone Start->BIM ProductA 3-Acylindole Derivatives Acylation->ProductA ProductB BIM Derivatives BIM->ProductB

Summary of Functionalization Techniques and Applications

The functionalization techniques for this compound provide diverse pathways to access structurally complex molecules with potential pharmaceutical applications. The table below summarizes the key methodologies, their applications, and performance characteristics:

Table 2: Comparison of Indole-3-Thiol Functionalization Techniques

Functionalization Type Reaction Conditions Key Catalysts/Reagents Yield Range Application in Drug Discovery
Michael Addition Solvent-free, grinding, rt Wet cyanuric chloride (TCT) 70-95% Synthesis of C3-thioether conjugates with chalcones
Heterocycle Formation Reflux in benzene P₂S₅ 50-75% Access to 1,2-dithiole-3-thiones with chemopreventive activity
C3-Acylation Mild conditions, CH₂Cl₂ PhBCl₂ with nitriles 25-89% Preparation of 3-acylindoles as key intermediates
Bis(indolyl)methane Synthesis 80°C in 1,4-dioxane CuI, K₂CO₃ 40-95% Construction of BIM scaffolds with anti-inflammatory activity
Triazinoindole Formation Reflux in ethanol Thiosemicarbazide, AcOH 60-85% Antimicrobial and antitumor agents

The choice of functionalization methodology depends on the desired target compound and the specific requirements of the drug discovery program. Michael additions offer rapid access to conjugated systems under environmentally friendly conditions. Heterocycle formation provides entry to complex fused ring systems with enhanced biological potential. C3-acylation allows introduction of carbonyl functionality that can serve as a handle for further derivatization. Bis(indolyl)methane synthesis enables construction of dimeric indole systems with often enhanced biological activity profiles.

These functionalization techniques continue to evolve with emphasis on green chemistry principles, catalyst efficiency, and sustainable processes. The development of novel methodologies for indole-3-thiol functionalization remains an active area of research in medicinal and synthetic organic chemistry, with promising applications in drug discovery programs targeting various therapeutic areas.

References

Synthetic Pathways to Related Indole-Thiol Heterocycles

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes different strategies for synthesizing thiol-functionalized indole systems, which can inform your approach to 1H-Indole-3-thiol.

Target Compound Key Starting Material(s) Reaction Steps & Conditions Key Findings & Optimization Tips
1,2,4-Triazolo[5',1':2,3][1,3]thiazino[6,5-b]indol-10(5H)-ones [1] 2-Chloro-1H-indole-3-carbaldehydes; 4-Amino-5-alkyl-4H-1,2,4-triazole-3-thiols Reaction in DMF. The process proceeds unusually with the release of an ammonia molecule. Forms a new, complex heterocyclic system. Demonstrates feasibility of building S/N-heterocycles onto an indole core.
tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols [2] tert-Butyl-substituted isatins; Thiosemicarbazide Condensation reaction. Molecular structures confirmed by elemental and spectral analysis. First reported introduction of a tert-butyl group into this system, useful for exploring steric effects.

| 5-[3-(1H-Indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Nucleophile 5) [3] | 4-(1H-Indol-3-yl)butanoic acid | 1. Esterification (H₂SO₄, EtOH). 2. Formation of carbohydrazide (N₂H₄·H₂O, MeOH, reflux 14h). 3. Cyclization with phenyl isothiocyanate. | The 3-thiol triazole is synthesized first and used as a stable nucleophile for subsequent couplings. |

Troubleshooting Guide for Low Yields

When dealing with low yields in the synthesis of sensitive thiol-containing heterocycles, consider the following aspects informed by the general methodologies.

Problem Area Specific Issue Potential Solution
General Reaction Conditions Solvent, base, or temperature not optimized. Screen different bases (Cs₂CO₃, NaOt-Bu, DIPEA) and solvents (DMF, xylene, toluene); consider solvent-free conditions at elevated temperature (120°C) which provided superior yield (70%) in a related γ-carboline synthesis [4].
Sulfur Incorporation & Handling Decomposition or oxidation of the thiol product. Use anhydrous, oxygen-free solvents under an inert atmosphere (N₂/Ar); include reducing agents like DTT or TCEP in work-up/storage to protect the thiol group from oxidation to disulfides.
Alternative Strategies Direct synthesis of the 3-thiol function is problematic. Build the thiol function onto the indole core last; adapt the approach of constructing a different thiol-containing heterocycle (e.g., a 1,2,4-triazole-3-thiol) that is then coupled to the indole moiety [3] [1].

Experimental Protocol Insights

The synthesis of nucleophile 5 provides a reliable, multi-step protocol for creating an indole-bi-heterocycle with a thiol function [3]:

  • Esterification: 4-(1H-Indol-3-yl)butanoic acid (1) is converted to ethyl ester (2) using concentrated H₂SO₄ in ethanol.
  • Hydrazide Formation: Ester (2) is reacted with hydrazine hydrate (N₂H₄·H₂O) in methanol under reflux for 14 hours to yield carbohydrazide (3).
  • Cyclization to Thiol: carbohydrazide (3) undergoes cyclization with phenyl isothiocyanate (4) to form the key intermediate, 5-[3-(1H-indol-3-yl)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (5). This molecule is noted for its mercapto substituent at the C-3 position, making it a versatile nucleophile.

This workflow demonstrates the common strategy of first constructing a complex heterocyclic system with a thiol group, which is often more practical than direct thiolation of a pre-formed indole. The 14-hour reflux in step 2 highlights that some of these transformations require extended reaction times for completion [3].

A Practical Workflow for Synthesis

The process of creating these complex molecules can be broken down into a logical sequence, as shown in the workflow below. This chart synthesizes the common strategies from the research to guide your experimental planning.

G cluster_notes Key Considerations Start Start: Define Target Indole-Thiol Compound Route1 Route A: Build Thiol on Heterocycle First Start->Route1 Route2 Route B: Functionalize Pre-formed Indole Core Start->Route2 CondOpt Optimize Conditions: Base, Solvent, Temperature Route1->CondOpt e.g., Cyclization with Thiosemicarbazide [2] Route2->CondOpt e.g., Direct thiolation or coupling to thiol-nucleophile [3] ThiolProt Protect Thiol Group (Inert Atmosphere, Reductants) CondOpt->ThiolProt Note1 Screen bases (Cs₂CO₃, DIPEA) and solvents (DMF, xylene). Try solvent-free heating. [4] [5] Char Purify & Characterize (IR, NMR, MS, CHN Analysis) ThiolProt->Char Note2 Prevent oxidation to disulfides. Critical for yield and purity.

References

1H-Indole-3-thiol stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Key Properties

The table below summarizes the fundamental identifying information and physicochemical properties for 1H-Indole-3-thiol [1].

Property Value / Description
CAS Number 480-94-4 [1]
Molecular Formula C8H7NS [1]
Molecular Weight 149.21 g·mol-1 [1]
Synonym 3-Mercaptoindole [1]
Appearance Crystalline solid [1]
Melting Point 97-100 °C [1]

Storage & Handling Specifications

Adhering to the following storage conditions is critical for maintaining the stability of this compound.

Parameter Specification
Recommended Storage -20°C Freezer [1] [2]
Physical Form Crystalline solid [1]
Hazard Codes Xi (Irritant) [1]
Safety Statements S 26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice) [1]

Stability Considerations & Best Practices

Based on the gathered information, here are some guidelines for handling this compound:

  • Temperature Sensitivity: The explicit instruction to store the compound in a -20°C freezer strongly suggests that it is sensitive to degradation at higher temperatures, likely due to oxidation or polymerization [1] [2].
  • Handling under Inert Atmosphere: For synthetic procedures, it is highly advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.
  • General Handling: As with all laboratory chemicals, you should use appropriate personal protective equipment (PPE), including gloves and safety glasses. The hazard code "Xi" (Irritant) indicates it can cause skin or eye irritation [1].

Application in Organic Synthesis

The search results indicate that this compound is a useful building block in organic synthesis [1]. One referenced synthetic route involves the iodine-mediated reaction of indole with thiourea, followed by basic hydrolysis, achieving a high yield of 89.0% [1].

The diagram below outlines the general workflow for handling this compound in a laboratory setting, based on the information provided.

Start Start: Retrieve this compound Step1 Inspect container and integrity Start->Step1 Step2 Equilibrate to room temperature in a desiccator Step1->Step2 Step3 Weigh material quickly under inert atmosphere (N₂/Ar) Step2->Step3 Step4 Immediately return to -20°C freezer storage Step3->Step4 Step5 Proceed with synthesis Step4->Step5 For use

Frequently Asked Questions

Q1: Why is this compound stored at -20°C? Storing it at -20°C is essential to slow down its decomposition. The thiol group is prone to oxidation, which can lead to the formation of disulfide bridges, and the indole ring system may also be susceptible to degradation over time at higher temperatures.

Q2: What is the first thing I should do before using this compound in a reaction? Always bring the container from the -20°C freezer to room temperature in a desiccator to prevent moisture condensation, which could introduce water and promote side reactions. For maximum stability, perform all weighing and handling under an inert atmosphere.

Q3: I found a price for this compound that seems very high. Is this normal? Yes, the pricing data from suppliers indicates that this compound is an expensive specialty chemical. For example, prices can range from approximately $58 for 250 mg to over $1,200 for 5 g, depending on the supplier and purity [1]. This high cost further underscores the importance of proper storage and handling to avoid waste.

References

preventing 1H-Indole-3-thiol dimerization oligomerization

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Instability Problem

The core issue with many 3-substituted indoles is their strong tendency to act as electrophiles and undergo unwanted reactions with themselves.

  • Reactive Intermediates: Highly reactive (1H-indol-3-yl)methyl electrophiles (e.g., halides like 6a or 6b) are difficult to isolate because they readily undergo undesired dimerization and oligomerization [1]. This is attributed to the formation of a highly electrophilic vinyl iminium intermediate that reacts with the starting material itself [1].
  • Spontaneous Conversion in Solution: Even under neutral conditions, similar indole derivatives are not stable. For instance, Indole-3-carbinol (I3C) spontaneously dimerizes into 3,3'-Diindolylmethane (DIM) in various cell culture media, with over 50% conversion occurring within 24 hours at 37°C [2]. This demonstrates that dimerization is not solely an acid-catalyzed problem but can proceed under conditions common in laboratory settings.

Strategies to Prevent Dimerization & Oligomerization

Here are practical strategies, ranging from conventional approaches to a cutting-edge technological solution.

Strategy Core Principle Key Experimental Details / Conditions Efficacy & Key Advantages
Microflow Technology Rapid, controlled generation and immediate reaction of unstable intermediates prevents decomposition [1]. Generation: 0.02 seconds at 25 °C; Subsequent substitution: 0.1 seconds at 25 °C [1]. Enables synthesis of 18 unprotected indole analogues; avoids high temperatures and long reaction times [1].
Low-Temperature & In-Situ Use Minimizes thermal energy that drives side reactions; avoids isolation of pure, unstable intermediates. Specific temperature and timing data not available in search results, but a standard practice for unstable compounds. Precludes the need to isolate and characterize highly reactive species.
Electron-Withdrawing Groups Modifies the electronic structure of the indole, decreasing its susceptibility to electrophilic attack. An electron-withdrawing group on the reactive indole derivative makes its preparation feasible [1]. Enhances the stability of the molecular backbone, facilitating handling.

Experimental Protocol: Microflow Generation & Substitution

The following diagram illustrates the powerful microflow process that prevents decomposition by minimizing the lifetime of reactive species.

microflow_process A Precursor Solution (e.g., Indole-3-methanol derivative) MX1 Micro-Mixer 1 A->MX1 B Reagent Solution (e.g., Activating agent) B->MX1 C Nucleophile Solution MX2 Micro-Mixer 2 C->MX2 MR Residence Loop (0.02 s, 25°C) MX1->MR Rapid Mixing MR->MX2 Generated Electrophile PR Product Formation Loop (0.1 s, 25°C) MX2->PR Immediate Reaction P Stable Product (Unprotected Indole Analog) PR->P

This process, developed for (1H-indol-3-yl)methyl electrophiles, allows for the synthesis of various unprotected indole analogues that are difficult to access via traditional batch methods [1].

Experimental Verification & Characterization

When you modify your synthesis protocol, it's crucial to verify that you are indeed obtaining the desired monomer and not oligomers.

  • Chromatographic Monitoring: Use techniques like TLC or LC/MS to monitor your reaction mixtures and check for the presence of oligomers. LC/MS was successfully used to detect dimers, trimers, and thiol-adducted tetramers in studies of indole carboxylic acid oligomerization [3].
  • Structural Confirmation: For definitive characterization, use a combination of:
    • NMR Spectroscopy: A detailed NMR investigation (including 1H, 13C, COSY, HETCOR, etc.) can elucidate structures and confirm the success of your stabilization strategy [3].
    • X-ray Crystallography: This provides unambiguous structural proof. It was used to correct a misassigned structure that was initially believed to be an alkyl chloride but was actually an oxyindole derivative [1].

Technical Support FAQs

Q1: My 1H-Indole-3-thiol derivative still oligomerizes during synthesis. What are the most critical factors to check?

  • Temperature: Ensure all steps are performed at the lowest possible temperature, ideally with cooling.
  • Solvent and Purity: Use anhydrous solvents and high-purity starting materials to avoid acidic impurities that catalyze dimerization.
  • Isolation: Avoid attempting to isolate highly reactive intermediates. If possible, generate and react them in situ.

Q2: Are there any specific handling or storage conditions to prevent oligomerization of the final product?

  • Store the compound at -20°C to minimize thermal degradation [4].
  • Keep the product in a dark, inert atmosphere (e.g., under argon or nitrogen) if it is light-sensitive or prone to oxidation.

Q3: The microflow synthesis seems complex to set up. Is it worth the investment? For lab-scale synthesis of highly unstable intermediates for drug development, yes. It provides unmatched control over reaction times, prevents exothermic runaways, and enables the synthesis of compounds that are otherwise inaccessible [1]. It can ultimately save time and resources spent on optimizing failing traditional batch reactions.

References

Common Challenges and Solutions for Unstable Indole Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Handling unstable indole intermediates is a common difficulty in synthetic chemistry. The table below summarizes key problems and their solutions, as identified in recent research [1].

Challenge Root Cause Proposed Solution
Low yields/undesired products [1] Dimerization and oligomerization of the highly reactive target molecule during synthesis [1]. Use a microflow reactor for rapid, continuous processing [1].
Inability to isolate pure compound [1] Conventional batch methods are too slow; intermediate decomposes before purification [1]. In-situ generation and immediate consumption of the intermediate, avoiding isolation [1].
Inconsistencies in reported data [1] Previously reported structures and procedures could not be reproduced, suggesting they may be incorrect [1]. Employ mild conditions (25°C) and extremely short reaction times (0.02 s generation, 0.1 s reaction) [1].

Experimental Protocol: Microflow Generation and Substitution

The following workflow is adapted from the 2023 study that successfully synthesized eighteen unprotected indole analogues. This method is particularly valuable as it avoids the problematic isolation step for unstable intermediates [1].

G Start Start: Prepare Reactant Solutions A Solution A: Indole-3-methanol + Base in Solvent Start->A B Solution B: Electrophilic Reagent (e.g., acyl chloride) in Solvent Start->B C Load solutions into separate syringes A->C B->C D Connect syringes to a T-mixer in a microflow reactor C->D E Generate Unstable (1H-indol-3-yl)methyl Electrophile (0.02 s at 25°C) D->E F Immediately mix with stream of Nucleophile E->F G Perform Nucleophilic Substitution (0.1 s at 25°C) F->G H Collect product mixture from outlet G->H End Final: Purify Desired Product (Standard Techniques) H->End

Key Advantages of This Microflow Protocol:

  • Eliminates Isolation: The highly reactive intermediate is generated and used immediately, bypassing the most problematic step.
  • Precision Control: The microflow reactor offers exact control over reaction time and temperature, shutting down decomposition pathways.
  • Broad Applicability: The cited study successfully used this method with various nucleophiles to produce a wide range of indole derivatives [1].

Key Troubleshooting FAQs

  • Why does my reaction produce a red precipitate instead of the desired product? This is a strong indicator of oligomerization or polymerization of your reactive indole intermediate [1]. This occurs when the molecule is not stabilized or reacted quickly enough. The microflow process described above is designed specifically to prevent this.

  • The spectral data (NMR) for my compound doesn't match the literature. What's wrong? The 2023 study highlights that several previously reported structures of these indole derivatives were incorrect and could not be reproduced [1]. It is possible the literature data you are comparing against is one of these incorrect reports. Cross-reference with multiple sources if possible.

  • My compound decomposes during purification. How can I stabilize it? For highly unstable species like (1H-indol-3-yl)methyl halides, traditional purification (e.g., column chromatography) may not be feasible [1]. The most effective strategy is to avoid purifying the intermediate altogether. Instead, generate it in situ and react it immediately in a continuous flow system, only purifying the final, more stable product [1].

References

handling air-sensitive 1H-Indole-3-thiol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Spectral Data for Common Thioindole Derivatives

The table below summarizes characteristic infrared (IR) absorption peaks for various indole-bearing pyrimidine-2-thiol derivatives, which are crucial for confirming the formation and stability of your compounds [1].

Compound Description Pyrimidine-SH Stretch (cm⁻¹) Indole-NH Stretch (cm⁻¹) Other Key Absorptions (cm⁻¹)
4-(4-hydroxyphenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] 2553 3393.5 Phenolic -OH: 3547; C=N: 1604
4-(4-methoxyphenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] 2557 3395 Ether (C-O): 1270; C=N: 1645
4-(4-aminophenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] 2557 3395 Primary amine (-NH₂): 3515, 3614
4-(4-chlorophenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] 2552 3394 C-Cl: 765
4-(4-bromophenyl)-6-(1H-indol-3-yl)-pyrimidin-2-thiol [1] 2557 3395 C-Br: 550
General 3-Thioindole [2] ~2550-2570 ~3400-3500 Aromatic C=C: 1500-1650

General Protocol for Handling Air-Sensitive Compounds

For handling compounds that are sensitive to air or moisture, standard Schlenk line or glovebox techniques are essential. The workflow below outlines the core principles.

G Start Start: Setup A1 Ensure all glassware is clean and dry Start->A1 A2 Assemble apparatus under positive inert gas flow A1->A2 A3 Heat glassware with heat gun while purging with inert gas to remove adsorbed moisture A2->A3 B1 Weigh and handle solids in a controlled atmosphere (Glovebox) A3->B1 B2 Transfer solids using gastight syringes or cannula transfer B1->B2 C1 Use anhydrous, degassed solvents from sealed systems B2->C1 C2 Monitor reaction progress with TLC in a dry environment C1->C2 C3 Purify under inert atmosphere (e.g., on a degassed column) C2->C3 D1 Store product under inert gas in a sealed container C3->D1 D2 Consider storing in a freezer if long-term stability is required D1->D2

Key Procedural Notes:

  • Apparatus Preparation: Strict anhydrous conditions are critical. One common practice mentioned in syntheses is protecting the reaction mixture with an anhydrous calcium chloride guard tube to prevent atmospheric moisture from entering [3].
  • Characterization: When preparing samples for IR spectroscopy, be aware that the S-H stretch typically appears as a weak-to-medium band around 2550-2570 cm⁻¹ [2] [1]. This band can be easy to miss if sample concentration is too low.

Frequently Asked Questions

Q1: What is the most telling signature of my thiol group in IR spectroscopy? The S-H stretch appears as a weak, sharp peak in the region of 2550-2570 cm⁻¹ [2] [1]. This peak is much narrower and more distinct than the broader O-H or N-H stretches. If this peak is absent or diminished in a fresh sample, it may suggest oxidation has occurred.

Q2: My thiol derivative appears to be decomposing. What could be the cause? Beyond exposure to air and moisture, instability can be caused by heat, light, or acidic/basic conditions that accelerate decomposition or condensation reactions [4] [5]. Ensure that your synthetic pathway and purification methods are compatible with the stability profile of your specific molecule.

Q3: Where can I find more specific synthetic protocols? While general methods exist (e.g., iodine-catalyzed direct thiolation of indoles [6]), the most reliable protocols are often found in specialized organic chemistry journals and databases. I recommend searching for the synthesis of your very specific target molecule for more precise instructions.

References

Comprehensive Technical Support Guide: 1H-Indole-3-Thiol Analytical Method Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Technique Selection Guide

Which analytical techniques are most suitable for 1H-Indole-3-thiol analysis?

The selection of appropriate analytical techniques for this compound should be based on your specific research goals, sample matrix, and required sensitivity. The table below compares the most effective techniques:

Table 1: Comparison of Analytical Techniques for this compound

Technique Optimal Application Sample Requirements Key Advantages Limitations
LC-ESI-MS Quantitative analysis in complex matrices [1] [2] 1-100 µL (ng-µg range) Excellent sensitivity & specificity; handles complex mixtures [2] Matrix effects; requires method optimization [3]
CE-ESI-MS High-polarity metabolites; volume-limited samples [4] 1-10 nL (low pg-ng) Minimal sample volume; high efficiency for polar compounds [4] Lower sensitivity vs. LC-MS; more technical expertise needed [4]
NMR Structural elucidation & confirmation [5] 0.5-5 mL (mg range) Non-destructive; provides structural details [5] Lower sensitivity; requires pure compounds [5]

Technique Selection Guidelines:

  • For routine quantification in biological matrices: LC-ESI-MS offers the best combination of sensitivity, reproducibility, and throughput.
  • For high-polarity metabolites or limited samples: CE-ESI-MS provides superior separation efficiency with minimal sample consumption.
  • For structural confirmation of synthesized compounds or unknown metabolites: NMR delivers definitive structural information.

LC-MS Method Development

How should I develop and optimize an LC-MS method for this compound?

LC Conditions Optimization

Table 2: Recommended LC Conditions for this compound Analysis

Parameter Recommended Setting Alternative Options Optimization Tips
Column C18 (100 × 2.1 mm, 1.8-2.7 µm) HILIC for polar metabolites Use embedded polar groups for better retention of polar compounds

| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | Ammonium acetate/format e (5-10 mM) for better adduct control | Adjust pH 2 units from pKa for optimal ionization [3] | | Gradient | 5-95% B over 10-15 min | Shallow gradients for complex samples | Ensure k > 2 for adequate separation from matrix | | Flow Rate | 0.2-0.4 mL/min | 0.1 mL/min for nano-ESI | Lower flows improve ionization efficiency [3] | | Temperature | 30-40°C | -- | Higher temperatures improve peak shape |

ESI Source Optimization

Proper electrospray ionization source configuration is critical for sensitive detection of this compound:

  • Source Temperature: 300-350°C to ensure complete desolvation [3]
  • Nebulizer Gas Pressure: 20-35 psi to achieve stable spray formation
  • Drying Gas Flow: 7-12 L/min (optimize based on flow rate) [4]
  • Capillary Voltage: 2.5-4.0 kV (positive mode); 2.0-3.0 kV (negative mode)
  • Nozzle Voltage: 0-500 V (optimize for sensitivity)

Key Optimization Strategy: For thiol-containing compounds like this compound, add 1-2% methanol or isopropanol to highly aqueous mobile phases to lower surface tension and improve ionization efficiency [3].

CE-MS Method Optimization

How can I optimize CE-MS methods for this compound and related metabolites?

Capillary electrophoresis-mass spectrometry offers exceptional efficiency for separating polar thiol compounds. The workflow below outlines the optimization process:

ce_ms_optimization start Start: CE-MS Method Development sample_prep Sample Preparation Dissolve in high-pH buffer with 200mM ammonium acetate and 2% formic acid [4] start->sample_prep injection Injection Method Multisegmented injection 10 mPa for 40 s [4] sample_prep->injection bge BGE Optimization 1M formic acid [4] injection->bge voltage Separation Voltage 27 kV [4] bge->voltage ms_params MS Parameters Positive mode, 4000 V m/z 60-1000 [4] voltage->ms_params validate Method Validation ms_params->validate

Figure 1: CE-MS method development workflow for this compound analysis

Critical CE-MS Parameters
  • Background Electrolyte (BGE): 1M formic acid provides excellent separation for sulfur amino acids [4]
  • Capillary: Fused silica (80 cm × 50 μm i.d.) for optimal efficiency
  • Injection Technique: Multisegmented injection (10 mPa for 40 s) with samples dissolved in high-pH, high-salt buffer for online preconcentration [4]
  • Sheath Liquid: Methanol/water (1:1, v/v) with 0.1 μM hexakis phosphazene at 10 μL/min

Sample Preparation Protocols

What sample preparation methods are appropriate for this compound analysis?

Biological Samples

For cellular studies (e.g., glioma cell lines):

  • Harvesting: Rapid freezing in liquid nitrogen upon reaching 10⁵ cells/mL density [4]
  • Extraction: Use 1 mL methanol + 400 μL water containing internal standard (1.8 μg/mL methionine sulfone) [4]
  • Homogenization: Vortex for 30 seconds, let stand 1 minute
  • Centrifugation: 18,7300 × g for 10 minutes [4]
  • Concentration: Retain upper layer, freeze-dry, reconstitute in 50 μL Milli-Q water with 200 mM ammonium acetate and 2% formic acid [4]
Synthetic Mixtures & Herbal Incense Products

For analysis of synthetic cannabinoids containing indole structures:

  • Extraction: Liquid-liquid extraction with n-hexane and 75% aqueous acetonitrile [2]
  • Concentration: Evaporate under nitrogen stream
  • Reconstitution: Appropriate LC-MS compatible solvent
  • Cleanup: SPE may be necessary for complex matrices

Troubleshooting Common Issues

What are the most common problems in this compound analysis and how can I resolve them?

Signal Suppression & Instability

Table 3: Troubleshooting Guide for Common Analytical Issues

Problem Possible Causes Solutions Prevention

| Low Signal Intensity | Suboptimal ESI voltage High aqueous mobile phase Source contamination | Optimize sprayer voltage (Tip 1) [3] Add 1-2% organic modifier Clean ion source | Regular maintenance Mobile phase modification | | Signal Instability | Rim emission Corona discharge Droplet charging issues | Reduce sprayer voltage [3] Use less aqueous conditions Optimize nebulizer gas | Systematic parameter optimization | | Multiple Peaks for Single Compound | Adduct formation [M+Na]⁺, [M+K]⁺ In-source fragmentation | Use plastic instead of glass vials [3] Reduce cone voltage Add modifiers (ammonium acetate) | Control salt sources Optimize declustering potential | | Poor Chromatographic Peak Shape | Secondary interactions Inappropriate pH Column contamination | Add mobile phase modifiers Adjust pH relative to pKa Use column cleaning protocol | Regular column maintenance |

Thiol-Specific Considerations

This compound presents specific analytical challenges due to its thiol group:

  • Oxidation: Thiols readily oxidize to disulfides; maintain reducing environment (add antioxidants)
  • Metal Binding: Thiols chelate metals; use metal-free vials and LC systems
  • pH Sensitivity: Ionization state affects retention; adjust mobile phase pH relative to pKa (~8.5 for thiol)

The troubleshooting decision pathway below will help you systematically address analytical challenges:

troubleshooting start Start Troubleshooting low_signal Low Signal Intensity? start->low_signal check_voltage Optimize sprayer voltage & position [3] low_signal->check_voltage Yes instability Signal Instability? low_signal->instability No check_solvent Adjust solvent composition Add 1-2% methanol/IPA [3] check_voltage->check_solvent check_discharge Check for corona discharge Reduce sprayer voltage [3] instability->check_discharge Yes multiple_peaks Multiple Peaks/Adducts? instability->multiple_peaks No check_salts Eliminate salt sources Use plastic vials [3] multiple_peaks->check_salts Yes

Figure 2: Systematic troubleshooting pathway for this compound analysis

Frequently Asked Questions

What are the key metabolite profiling considerations for indole-based compounds?

Based on studies of synthetic cannabinoids with indole structures like STS-135:

  • Primary Metabolic Pathways: Mono-, di-, or trihydroxylation, often on adamantane ring systems for synthetic cannabinoids [1]
  • Secondary Metabolism: Glucuronidation of hydroxylated metabolites [1]
  • Key Metabolites: Monohydroxy and dihydroxy derivatives typically predominate [1]
  • Temporal Patterns: Phase I metabolites dominate initially, while Phase II metabolites increase over time [1]

How can I improve the sensitivity and throughput of my sulfur metabolite analysis?

  • Multisegmented Injection: In CE-MS, use multiple, large-volume injections for online preconcentration [4]
  • Reduced Analysis Time: Optimized methods can achieve 4 minutes per sample [4]
  • Sensitivity Enhancement: Online sample preconcentration can increase sensitivity 14-33 times compared to traditional injection [4]

What are the best practices for maintaining instrument performance?

  • Source Cleaning: Regular maintenance according to manufacturer specifications
  • Mobile Phase Purity: Use high-purity solvents and additives to reduce contamination
  • System Flushing: Thoroughly flush the system after each run to respect other users [3]
  • Calibration: Frequent mass calibration for accurate mass measurements

References

solubility issues with 1H-Indole-3-thiol

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility Context

The table below summarizes the basic chemical information for 1H-Indole-3-thiol and the available context regarding the solubility challenges of indole derivatives.

Property Description
CAS Number 496-30-0 [1]
Molecular Formula C8H7NS [1]
Molecular Weight 149.21 g/mol [1]
Solubility Context General indole-based bioactive molecules (e.g., Indole-3-carbinol, I3C) are frequently reported to have low water solubility, which is a major challenge for their pharmacological application [2].

Experimental Protocols & Solubility Enhancement

The following table outlines strategies and methods adapted from recent research on indole derivatives that you can apply to address solubility issues.

Method Protocol Description Key Findings from Literature
Encapsulation Use biopolymer or lipid-based systems to encapsulate the compound [2]. Improves release time and stability; addresses rapid metabolization and elimination.
Liquid Formulation Administer the compound in a liquid oil suspension rather than a crystalline solid form [2]. Demonstrated higher bioavailability for the related compound 3,3'-Diindolylmethane (DIM).
Stability Control Maintain a neutral pH in cell culture media or solvent systems [2]. Prevents rapid acid-catalyzed dimerization/oligomerization, preserving the original compound.

Frequently Asked Questions

Q1: Why is the solubility of this compound a critical parameter in experiments? Low solubility can severely limit the compound's application in biological assays. Poor bioavailability, fast metabolization, and rapid elimination from plasma and tissues are direct consequences, making it difficult to achieve consistent and effective experimental concentrations [2].

Q2: What stability issues should I be aware of when working with this compound? While specific data on the 3-thiol derivative is limited, indole compounds are often chemically unstable. Be cautious of acidic conditions, which can promote dimerization or oligomerization. The compound may also be sensitive to light and heat, which can affect its stability during storage and handling [2].

Q3: Are there any specific analytical techniques recommended for characterizing this compound and its potential byproducts? Standard techniques are essential for verification. The research on related indole compounds heavily relies on 1H NMR spectroscopy and 13C NMR spectroscopy for structural confirmation and to check for purity and the presence of decomposition or oligomerization byproducts [3] [4]. Mass spectrometry is also routinely used [3].

Experimental Workflow for Solubility Assessment

The diagram below outlines a logical workflow for troubleshooting solubility and stability issues in the lab, based on general best practices and the information gathered.

Start Start: Assess Solubility A Test Various Solvents Start->A B Check Compound Stability (pH, Light, Heat) A->B C Analyze Purity & Byproducts via NMR / Mass Spec B->C D Consider Formulation (Encapsulation, Oil Suspension) C->D Low Solubility/Purity E Proceed to Bioassay C->E Adequate Solubility/Purity D->A Re-test F Troubleshoot & Optimize E->F Inconclusive Results

References

1H-Indole-3-thiol reaction scale-up problems

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Reaction Scale-Up: Core Principles

Before addressing specific faults, it's crucial to establish the fundamental principles of safe scale-up. The table below summarizes the key hazards and their control measures. [1] [2]

Hazard Category Potential Risk Recommended Control Measures
Thermal Runaway Uncontrolled exothermic reaction leading to rapid pressure and temperature increase [2]. Perform a comprehensive risk assessment; understand reaction energetics; use semi-batch processes for exotherms; ensure adequate cooling capacity [1] [2].
Gas Evolution Rapid pressure build-up, especially with sealed vessels [1]. Use vessels with sufficient headspace; avoid needle valves for gas outlet, use wide-bore adapters instead; ensure proper venting [1].
Equipment Failure Inadequate heat transfer, poor mixing, or vessel failure [1] [2]. Use overhead stirring for large/viscous mixtures; select vessel volume at least 2x the reaction mixture; use heating mantles over oil baths [1].
Reagent & Solvent Hazards Uncontrolled side reactions, peroxide formation, or concentration changes [1]. Test reagents from different lots/manufacturers; avoid low-boiling, peroxide-forming solvents where possible (e.g., use 2-MeTHF over THF, t-BuOMe over Et₂O) [1].

Troubleshooting Common Scale-Up Problems

The following FAQs address typical problems encountered when moving from small-scale synthesis to larger batches.

FAQ 1: My scaled-up reaction runs much hotter and faster than in the lab. What should I do? This is a classic sign of an exothermic reaction where heat generation has outpaced the cooling capacity of the larger vessel. [2]

  • Immediate Action: Have a lab jack under your vessel to quickly lower it from the heat source. Do not attempt to scale up further until this is resolved. [1]
  • Corrective Protocol:
    • Characterize the Reaction: Use calorimetry (e.g., RC, ARSST) to quantify the heat of reaction and understand the kinetics. [2]
    • Switch to Semi-Batch: Avoid adding all reagents at once. Use controlled, drop-wise addition of one reactant to manage the reaction rate and heat release. [1] [2]
    • Verify Cooling: Ensure your cooling system (e.g., condenser, chilled fluid) is sufficient for the larger scale. Remember, heat generation increases with the cube of the vessel radius, while cooling surface area increases only with the square. [2]

FAQ 2: The reaction produces a large amount of gas, causing pressure build-up. How can I manage this? Gas evolution is a common hazard that is significantly more dangerous on a larger scale. [1]

  • Corrective Protocol:
    • Vessel Selection: Never run a gas-evolving reaction in a sealed vessel not rated for pressure. Use wide-mouth glassware to facilitate venting. [1]
    • Venting: Use gas inlet adapters instead of needles for gas lines, as they allow for better flow and venting if gas evolution increases rapidly. [1]
    • Communication: Alert others in the lab area, especially if the gas could react with other substances being used (e.g., hydrogen gas near pyrophorics). [1]

FAQ 3: The product mixture is much more viscous, and mixing is ineffective. What is the solution? Ineffective mixing creates hot spots, leading to decomposition and side reactions.

  • Corrective Protocol:
    • Upgrade Stirring: Replace magnetic stir bars with an overhead stirrer for consistent mixing of larger, thicker mixtures. [1]
    • Monitor Internally: Use a thermocouple to monitor the internal reaction temperature, which can be very different from the external bath temperature. [1]

The diagram below outlines the logical workflow for developing a safe scale-up process, integrating the troubleshooting points above.

G start Start Small-Scale Reaction step1 Perform Reaction Risk Assessment start->step1 step2 Characterize Reaction Energetics (e.g., Calorimetry) step1->step2 step3 Design Scale-Up Protocol (Semi-Batch, Controlled Addition) step2->step3 step4 Select Appropriate Large-Scale Equipment step3->step4 step5 Conduct Scale-Up Run with Continuous Monitoring step4->step5 decision1 Was the reaction controlled and safe? step5->decision1 end_success Scale-Up Successful decision1->end_success Yes end_failure Return to Small Scale and Re-evaluate decision1->end_failure No

Diagram: A logical workflow for developing a safe chemical reaction scale-up process.

Specific Considerations for Indole Chemistry

The synthesis of your target compound, triazolo(thiadiazepino)indoles, involves the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. [3] This cyclization reaction may present specific challenges.

  • Intermediate Stability: The reaction proceeds via an intermediate (5-alkyl-4-[indol-3-yl(methylideneamino)]-4H-1,2,4-triazole-3-thiol), which then cyclizes. [3] On scale-up, the stability and potential accumulation of this intermediate should be monitored, as it could pose a thermal hazard.
  • Solvent Selection: Given the heterocyclic nature of the reactants and products, solvent choice is critical. Refer to the general solvent guidelines in the Core Principles table to minimize volatility and peroxide formation. Always use freshly distilled or purchased solvents for consistency. [1]
  • Reagent Purity: The impurity profile of your reagents can vary significantly between lots and manufacturers. Before a large-scale run, always perform a front-run (a small-scale test) with the new batch of reagents to verify the results. [1]

References

managing 1H-Indole-3-thiol odor in laboratory

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Managing 1H-Indole-3-thiol Odor

FAQ Question Brief Answer & Key Rationale
Why is this compound particularly odorous? High volatility and sulfur group. Thiols (-SH) are notoriously pungent (e.g., in skunk spray). The indole structure can increase volatility, facilitating its release into the air [1].
What are the primary strategies for controlling its odor? Containment, absorption, and chemical conversion. Use sealed systems, appropriate absorbents, and oxidizing agents to neutralize the molecule [2] [3].
Which absorbents are most effective? Activated carbon & specialized washing oils. Activated carbon has a high surface area for adsorption. Oils like humic substances can absorb poorly soluble odorants [2].
Can oxidative scrubbing be used? Yes, it is a key method. Oxidizing agents like hydrogen peroxide convert the pungent thiol (-SH) into a less odorous sulfonic acid (-SO3H) [1].

Troubleshooting Guide for Odor Management

A systematic approach to odor control, from simple first steps to more complex solutions, can be highly effective. The general workflow for troubleshooting is outlined below.

Start Detect Persistent Odor Step1 Step 1: Check Physical Containment Start->Step1 Step1->Step1 Leak Found Step2 Step 2: Assess Local Ventilation Step1->Step2 Containment OK Step2->Step2 Insufficient Flow Step3 Step 3: Evaluate Absorbent Filters Step2->Step3 Ventilation OK Step4 Step 4: Implement Oxidative Scrubbing Step3->Step4 Filters Saturated Resolved Odor Controlled Step3->Resolved Filters Effective Step4->Resolved

Step 1: Check Physical Containment
  • Action: Ensure the chemical is stored and handled in tightly sealed containers. Use glassware with secure lids or septa for reactions and solutions. For solid materials, consider double-containment strategies.
  • Why It Works: Preventing the compound from escaping into the laboratory air is the most straightforward and primary defense against odor.
Step 2: Assess Local Ventilation
  • Action: Verify that fume hoods and local exhaust ventilation (LEV) systems are functioning correctly. Check that the face velocity of the fume hood meets the required standards (typically around 100 feet per minute) and that the sash is at the optimal operating height.
  • Why It Works: Proper ventilation actively removes odorous vapors from the breathing zone before they can diffuse into the lab.
Step 3: Evaluate Absorbent Filters
  • Action: If using carbon filter pads or canisters, they may be saturated and need replacement. For a more robust system, consider installing or verifying a dedicated chemical scrubber.
  • Why It Works: Absorbents like activated carbon trap and hold odorous molecules through physical adsorption. Humic substances have also been shown to enhance the absorption of poorly soluble compounds, improving scrubber efficiency [2].
Step 4: Implement Oxidative Scrubbing
  • Action: This is the most effective chemical method. Prepare a waste gas flask or scrubbing system containing an oxidizing agent. A common and effective choice is a dilute solution of hydrogen peroxide (e.g., 3-10%) or sodium hypochlorite (bleach, diluted 1:10). Important: Bubble the effluent air from your experiment through this solution.
  • Why It Works: The oxidizing agent reacts with the thiol group, converting it into a sulfonate group. This transformation, as seen in other redox-dependent protein modifications, changes the molecule into a much less volatile and less odorous substance [1]. The reaction pathway is illustrated below.

IndoleThiol This compound (Pungent Odor) SulfonicAcid Indole-3-sulfonic Acid (Low Odor) IndoleThiol->SulfonicAcid  Oxidation Reaction OxidizingAgent e.g., H₂O₂ (Oxidizing Agent) OxidizingAgent->SulfonicAcid Waste Neutralized Waste SulfonicAcid->Waste

Experimental Protocol: Oxidative Scrubbing for Effluent Air

This protocol provides a methodology for setting up a small-scale scrubber to neutralize odorous air from your experiment.

  • Objective: To chemically neutralize volatile this compound in effluent air streams by oxidizing it to a low-odor sulfonic acid derivative.
  • Principle: The thiol group (-SH) is highly susceptible to oxidation. Using a mild oxidizing agent like hydrogen peroxide, it can be converted to a sulfonic acid (-SO3H), which is non-volatile and has minimal odor [1].

Materials Required:

  • Two-neck round-bottom flask or a gas-washing bottle
  • Supply of oxidizing solution (e.g., 3-10% v/v hydrogen peroxide)
  • Tubing resistant to chemicals (e.g., PTFE)
  • Air pump or source of effluent gas
  • Fume hood

Procedure:

  • Setup: In a fume hood, assemble the apparatus by connecting the two-neck flask in line with the outlet of your reaction setup.
  • Add Scrubber Solution: Fill the flask with approximately 100-200 mL of your chosen oxidizing solution.
  • Connect: Attach one inlet of the flask to the air outlet from your experiment containing the volatile indole-thiol. Connect the other inlet to an air pump if needed to maintain flow, or vent to the fume hood.
  • Bubble Effluent Air: Allow the odorous effluent air to bubble through the oxidizing solution. Ensure the gas flow rate is slow enough to allow sufficient contact time with the solution.
  • Monitor and Dispose: The solution will gradually neutralize the odor. Once the experiment is complete, the spent oxidizing solution should be disposed of as liquid chemical waste according to your institution's hazardous waste regulations.

References

Understanding Degradation Pathways of Indole Compounds

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge in analyzing many indole compounds is their inherent instability. Understanding their degradation pathways is the first step in identifying unknown products.

Acid-Catalyzed Condensation of Indole-3-carbinol (I3C)

A well-documented degradation occurs with I3C, which readily undergoes acid-catalyzed condensation. The primary product is 3,3'-Diindolylmethane (DIM), and this reaction can occur even in neutral conditions over time [1] [2] [3].

The following diagram illustrates this condensation process and its relevance to analysis:

G I3C Indole-3-Carbinol (I3C) AcidicCond Acidic Conditions (or neutral over time) I3C->AcidicCond LCColumn LC Column/System I3C->LCColumn Analysis with acidic modifier DIM Diindolylmethane (DIM) (Primary Condensate) AcidicCond->DIM OtherOligomers Other Oligomers (Linear Trimer, etc.) AcidicCond->OtherOligomers MultiplePeaks Multiple Chromatographic Peaks LCColumn->MultiplePeaks Causes

This instability is not just a theoretical concern; it has been directly observed during HPLC analysis. Researchers have reported that injecting I3C standard solutions prepared with acidic mobile phases resulted in the appearance of a second peak identified as DIM, confirming that the degradation can occur within the chromatographic system itself [4].

Troubleshooting Guide for Chromatography

If you are observing unexpected peaks or poor results during analysis, the following table summarizes common issues and solutions, particularly for indole compounds.

Issue Possible Cause Recommended Solution
Multiple/Extra Peaks Acid-catalyzed conversion of analyte in the LC system [4]. Use mobile phases at neutral or basic pH (e.g., pH 8.2-9.2 with ammonium acetate/ammonium hydroxide) [4].
Low Signal Intensity Poor ionization at high pH; co-eluting salts suppressing signal [4]. Ensure consistent buffer concentration in both aqueous and organic mobile phases; consider post-column additive if instrument allows [4].
Unstable Results Analyte degradation during storage or analysis; column-induced conversion [4] [1]. Use a shorter column to reduce on-column residence time; keep samples in a neutral, cool environment [4].
Method Transfer Problems Inconsistent conversion of a "pro-drug" to active form (e.g., I3C to DIM) [1]. Standardize incubation conditions (time, temperature, pH) if conversion is expected; consider analyzing the degradation product itself.

Experimental Protocol for Identifying Degradation Products

Here is a detailed methodology for identifying degradation products, adapted from general analytical practices and the specific research on I3C [1] [5].

Sample Preparation and Forced Degradation
  • Stock Solution: Prepare a stock solution of your 1H-Indole-3-thiol in a suitable solvent like DMSO [1].
  • Stressed Incubation: Add an aliquot of the stock solution to the relevant buffer or medium (e.g., synthetic gastric fluid for acidic stress, cell culture media for neutral conditions). Incubate at 37°C for set periods (e.g., 24h, 48h) [1].
  • Extraction: Extract the incubated mixture with an organic solvent like chloroform or ethyl acetate. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator [1].
  • Reconstitution: Reconstitute the dried extract in a small volume of a volatile solvent (e.g., ethyl acetate or methanol) for immediate analysis [1].
Analysis by Thin-Layer Chromatography (TLC)

This is a quick and effective method to monitor for degradation.

  • Procedure: Spot the reconstituted extract and reference standards (e.g., pure this compound, if available) on a reverse-phase TLC plate. Develop the plate in an appropriate solvent system (e.g., 70/30 Hexane-Ethyl Acetate) [1].
  • Visualization: Use a visualization agent like phosphomolybdic acid in methanol, followed by heating, to reveal the spots [1].
  • Interpretation: The appearance of new spots with different Rf values compared to the parent compound indicates the formation of degradation products. The intensity of these spots can be quantified using imaging software to estimate the extent of conversion [1].
Identification by LC-MS/MS

This is the definitive technique for identifying and quantifying degradation products.

  • Chromatography:
    • Column: C18 reverse-phase column (e.g., 50-150 mm length, sub-2µm particles) [4] [5].
    • Mobile Phase: Use a basic buffer system to minimize on-degradation. A recommended phase is 10 mM Ammonium Acetate in water, pH adjusted to 8.5 with Ammonium Hydroxide (Mobile Phase A) and Methanol (Mobile Phase B) [4].
    • Gradient: Employ a linear gradient from high water to high organic content over 6-15 minutes.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), typically in positive mode [5].
    • Scan Mode: Initially use a full scan (e.g., m/z 50-600) to detect all potential degradants.
    • Identification: Use tandem mass spectrometry (MS/MS) to fragment the molecular ions of the parent compound and the degradants. The fragmentation patterns are crucial for structural elucidation [5].

Key Takeaways for Your Research

  • Instability is a Common Trait: The core indole structure, especially with specific substitutions, is prone to degradation, particularly under acidic conditions. Your this compound is highly likely to exhibit similar behavior.
  • pH is Critical: The single most important factor in your analytical method will be controlling the pH of all solutions (mobile phases, sample solvents) to be neutral or basic.
  • Analytical Strategy: A combination of TLC for quick monitoring and LC-MS/MS for definitive identification is a robust approach.

References

1H-Indole-3-thiol vs other indole derivatives biological activity

Author: Smolecule Technical Support Team. Date: February 2026

Biological Activity of Indole Derivatives

The following table summarizes the diverse biological activities reported for various indole derivatives, as highlighted in the recent literature. This illustrates the indole scaffold's potential in drug discovery [1] [2].

Biological Activity Example Indole Derivatives (with Key Structural Features) Reported Experimental Findings
Antimicrobial Heterocyclic scaffolds-based indole (e.g., compound with thiopyran, quinoline) [3]; Indolmycin (natural product) [2] [4] Compound 9 from [3] showed binding energy of -11.5 Kcal/mol (MurC ligase) and excellent activity vs B. subtilis, E. coli, C. albicans, A. flavus; Indolmycin is a known antibiotic [2] [4].
Anticancer Indole-3-carbinol (I3C) and 3,3'-Diindolylmethane (DIM) (dietary compounds) [5]; Cysmethynil (synthetic inhibitor) [6] I3C inhibited NPC cell (CNE2) growth in vitro (100-300 μM) and in vivo (0.5% diet), inducing apoptosis via PI3K/Akt pathway inhibition [7]. Cysmethynil mislocalizes Ras, blocking anchorage-independent growth (Ki = 2.2 μM) [6].
Antiviral 6-Amino-4-substituted alkyl-1H-indole-2-carboxylates; 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides [1] [4] One derivative showed IC50 = 7.53 μmol/L against Influenza A; others were active against Coxsackie B4 virus (IC50 0.4-2.1 μg/mL) [1] [4].
Anti-inflammatory & Regulation of Intestinal Health Indigenous microbiota metabolites (e.g., IPA, IAA, IAld) [8] These metabolites activate AhR and PXR receptors, strengthening the intestinal barrier, suppressing inflammation, and modulating immune function [8].
Anti-tubercular Indole propionic acid (IPA); diverse synthetic derivatives (e.g., fused indoles, isatin derivatives) [9] IPA, a gut microbiota metabolite, inhibits Mycobacterium tuberculosis growth in vitro and in vivo. Many synthetic derivatives show promising activity [9].

Experimental Insights and Methodologies

For the antimicrobial and anticancer activities mentioned above, here is a deeper look at the experimental protocols and findings.

Antimicrobial Activity Assessment [3]

The study synthesized new heterocyclic compounds incorporating an indole moiety and evaluated their antimicrobial potential through a combination of in silico and in vitro methods.

  • Molecular Docking: Synthesized compounds were docked against bacterial (UDP-N-acetylmuramatel-alanine ligase, MurC) and fungal (human lanosterol 14α-demethylase) enzyme targets to predict binding affinity and interactions.
  • In Vitro Antimicrobial Susceptibility Testing: The compounds were tested against Gram-positive (Bacillus subtilis), Gram-negative (Escherichia coli) bacteria, and fungi (Candida albicans, Aspergillus flavus) to determine their experimental efficacy. The results indicated that the compounds exhibited "good to excellent activity."
Anticancer Mechanism of Indole-3-carbinol (I3C) [7]

The anti-tumor effects of I3C were investigated both in the laboratory and in animal models.

  • In Vitro Cell Proliferation and Apoptosis: Human nasopharyngeal carcinoma (CNE2) cells were treated with various concentrations of I3C (0, 100, 200, 300 µM).
    • Cell Viability: Measured using a Cell Counting Kit-8 (CCK-8) assay at 0, 24, 48, and 72 hours.
    • Apoptosis: Analyzed after 48 hours using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
  • In Vivo Tumor Growth Model:
    • BALB/c nude mice were inoculated with CNE2 cells and administered a diet containing 0.5% I3C, either before (prevention group) or after (treatment group) tumor inoculation.
    • Tumor size was monitored over eight weeks.
  • Mechanism of Action Analysis:
    • Western blot analysis was performed on both treated cells and excised tumor tissues to measure the expression levels of proteins in the PI3K/Akt signaling pathway, which is often dysregulated in cancers. The study concluded that I3C inhibits cancer cell growth and induces apoptosis by suppressing this pathway.

Diagram of a Key Anticancer Signaling Pathway Inhibited by Indole Derivatives

The diagram below illustrates the PI3K/Akt pathway, which is inhibited by I3C according to experimental data [7], and the Ras pathway, which can be targeted by other indole derivatives like Cysmethynil [6].

G cluster_PI3K PI3K/Akt Pathway (I3C Target) cluster_Ras Ras Localization Pathway (Cysmethynil Target) Indole_Compound Indole Derivatives (e.g., I3C, Cysmethynil) Akt Akt Indole_Compound->Akt I3C Inhibits Icmt Icmt Enzyme Indole_Compound->Icmt Cysmethynil Inhibits Growth_Factor Growth Factor Receptor PI3K PI3K Growth_Factor->PI3K Activates PI3K->Akt Activates Cell_Survival Promotes Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Inhibits Apoptosis Akt->Apoptosis Inhibition_Apoptosis Induces Apoptosis Ras_Membrane Ras Localizes to Cell Membrane Icmt->Ras_Membrane Enables membrane localization Inhibition_Growth Inhibits Tumor Growth Ras Ras Protein Icmk Icmk Ras->Icmk Requires Icmt for processing Signal_Transmission Abnormal Signal Transmission Drives Cancer Growth Ras_Membrane->Signal_Transmission

How to Proceed with Your Comparison

Based on the search results, a direct comparison with 1H-Indole-3-thiol is currently not feasible. To build your guide, I suggest the following steps:

  • Refine Your Literature Search: Conduct a targeted search in scientific databases (e.g., SciFinder, Reaxys) specifically for "this compound" or its closely related analogs. This might reveal specialized journals or patents not covered in the general search results.
  • Focus on Mechanism: When specific data is scarce, discussing the structure-activity relationship (SAR) can be insightful. You could theorize how the unique -SH (thiol) group of this compound might influence its reactivity, metal-binding capacity, and overall biological profile compared to the more common derivatives listed above.
  • Consult Experimental Data: The methodologies described, such as molecular docking and antimicrobial susceptibility testing, provide a solid template for the kind of experimental data you would need to make a rigorous comparison.

References

1H-Indole-3-thiol antioxidant activity assay validation

Author: Smolecule Technical Support Team. Date: February 2026

Assay Methods for Antioxidant Activity Evaluation

There is no single standard method; a combination of assays is recommended to provide a comprehensive profile. The table below summarizes the most common in vitro methods used for evaluating antioxidant capacity, which you can adapt for testing 1H-Indole-3-thiol [1] [2].

Assay Name Mechanism & Principle Key Readout Common Applications
ORAC (Oxygen Radical Absorbance Capacity) [1] Hydrogen Atom Transfer (HAT); Measures ability to quench peroxyl radicals, inhibiting fluorescence decay. Fluorescence over time; Trolox equivalents. Food, biological samples; considers reaction kinetics.
DPPH (2,2-diphenyl-1-picrylhydrazyl) [1] [3] [2] Single Electron Transfer (SET); Measures reduction of purple DPPH• radical to yellow DPPH. Absorbance decrease at 517 nm; IC50 value. Initial screening of pure compounds & plant extracts; simple, rapid.
ABTS (2,2'-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) [1] [2] Mixed (SET & HAT); Measures reduction of pre-formed blue-green ABTS•+ radical. Absorbance decrease at 734 nm; Trolox equivalents. Broad; works in aqueous & organic phases.
FRAP (Ferric Reducing Antioxidant Power) [1] [2] Single Electron Transfer (SET); Measures reduction of Fe³⁺-TPTZ complex to blue Fe²⁺ form. Absorbance increase at 593 nm; Ferrous sulfate equivalents. Simple reducing capacity; does not involve radicals.
CUPRAC (Cupric Reducing Antioxidant Power) [1] [2] Single Electron Transfer (SET); Measures reduction of Cu²⁺ to Cu⁺ with neocuproine. Absorbance increase at 450 nm; Trolox equivalents. Wider range of pH & antioxidants than FRAP.

Core Validation Parameters for Your Study

When validating an assay for your specific compound, you must establish the following performance characteristics, drawing from standard practices in analytical chemistry [3].

  • Linearity and Range: Determine the concentration range over which the assay response is linearly proportional to the concentration of this compound. This is typically established by preparing a series of standard solutions and calculating the regression coefficient (r²), which should be >0.99 [3].
  • Sensitivity: Assessed through the Limit of Detection (LOD) and Limit of Quantification (LOQ). These are calculated based on the standard deviation of the response and the slope of your calibration curve (e.g., LOD = 3.3σ/S and LOQ = 10σ/S) [3].
  • Precision: This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision, often across different days or analysts). Results are expressed as the percent Relative Standard Deviation (%RSD) of multiple measurements, with a lower %RSD indicating higher precision [3].
  • Accuracy: This can be evaluated by spike-and-recovery experiments, where a known amount of this compound is added to a sample matrix, and the measured value is compared to the theoretical value. Recovery percentages close to 100% indicate good accuracy [3].
  • Robustness: This refers to the assay's reliability when small, deliberate changes are made to protocol parameters (e.g., temperature, incubation time, reagent concentration). It demonstrates that the method is suitable for routine use.

Example Experimental Protocol: DPPH Assay

Here is a detailed methodology for a common antioxidant assay that you can follow and adapt [1] [2].

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in a suitable solvent like methanol or ethanol. This solution should be stored in the dark and used fresh.
    • Prepare stock solutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.
  • Procedure:

    • Pipette different volumes of your test compound and standard solutions into a series of test tubes.
    • Adjust the volume in each tube to a fixed amount (e.g., 1 mL) using the same solvent.
    • Add a fixed volume of the DPPH solution (e.g., 2 mL) to each tube, mix vigorously, and incubate in the dark at room temperature for 30 minutes.
    • Prepare a control containing only solvent and DPPH solution.
    • Measure the absorbance of each solution against a blank (pure solvent) at 517 nm using a spectrophotometer.
  • Data Analysis:

    • Calculate the percentage of DPPH free radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.
    • Generate a dose-response curve by plotting % scavenging against compound concentration and determine the IC50 value (concentration required to scavenge 50% of DPPH radicals) using linear regression. A lower IC50 indicates higher antioxidant potency.

Experimental Workflow and Antioxidant Mechanism

To help visualize the entire process, the following diagram outlines the logical workflow for validating an antioxidant assay for your compound.

The core function of an antioxidant is to neutralize reactive oxygen species (ROS). The following diagram illustrates the general mechanism by which antioxidants, including this compound, are thought to protect cells.

A Practical Path Forward for Your Research

  • Establish a Baseline: Begin by running multiple assays (e.g., DPPH, ABTS, FRAP) on well-known standard antioxidants like Trolox, ascorbic acid, and glutathione to create your own benchmark data under your specific laboratory conditions [1] [2].
  • Test Your Compound: Under the same conditions, perform these assays on your sample of this compound. You can then directly compare its IC50 values, FRAP values, etc., against the established standards.
  • Investigate Related Compounds: The search results indicate that indole-based heterocyclic scaffolds are a active area of research for antimicrobial and antioxidant activities [4] [5]. While not a direct comparison, this supports the biological relevance of the indole structure and suggests that your work on this compound is a valuable contribution.

References

1H-Indole-3-thiol spectroscopic characterization confirmation

Author: Smolecule Technical Support Team. Date: February 2026

Physicochemical Properties of 1H-Indole-3-thiol

The table below summarizes the basic identifying information and physical properties for this compound (CAS No. 480-94-4), also known as 3-Mercaptoindole [1].

Property Value
Chemical Name This compound
Synonyms 3-Mercaptoindole
CAS Number 480-94-4
Molecular Formula C8H7NS
Molecular Weight 149.216 g/mol
Appearance Crystalline solid
Melting Point 97-100 °C
Boiling Point 326.6 °C at 760 mmHg
pKa (Predicted) 7.42 ± 0.30

Synthesis and Experimental Protocol

While the search results do not contain the full spectroscopic data for this compound, one literature source suggests a synthetic route [1].

  • Synthetic Route: The compound can be synthesized from indole using thiourea in the presence of iodine and potassium iodide.
  • Reported Yield: The process has a reference yield of 89.0% [1].
  • Key Reaction Steps:
    • Reaction: Indole reacts with thiourea, iodine, and potassium iodide in methanol at 20°C for 2 hours.
    • Hydrolysis: The intermediate is treated with sodium hydroxide in water at 80°C for 30 minutes to yield the final product [1].

The following diagram illustrates the experimental workflow for synthesis:

G Start Start: Indole Step1 Reaction with thiourea, I₂, KI in Methanol at 20°C for 2 hours Start->Step1 Step2 Treatment with NaOH in Water at 80°C for 0.5 hours Step1->Step2 End Product: this compound Step2->End

References

1H-Indole-3-thiol bioactivity comparison synthetic analogs

Author: Smolecule Technical Support Team. Date: February 2026

An Alternative Research Direction

The search results consistently highlight that the indole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities [1] [2]. However, the specific 3-thiol substitution is not detailed in the literature I found. Instead, research focuses heavily on other analogs.

The table below summarizes some of the key indole derivatives and their documented bioactivities, which may serve as useful points of reference.

Indole Derivative / Class Reported Bioactivities Key Findings/Mechanisms
General Indole Scaffold [1] Antiviral, Anti-inflammatory, Anticancer, Antimicrobial, Antioxidant Considered a "privileged structure" in drug discovery; binds with high affinity to multiple receptors.
Indole-3-carbinol (I3C) & 3,3'-Diindolylmethane (DIM) [3] Cancer Chemoprevention, Antitumor Found in cruciferous vegetables; regulates cellular signaling pathways (e.g., induces apoptosis, inhibits cell proliferation).
New Brassinosteroid (BR) Analogs [4] Plant Growth Promotion In rice lamina tests, analogs with para-substituted methoxy, I, and CN groups were more active than brassinolide at low concentrations (1 × 10⁻⁸ M).
Cysmethynil [5] Antitumor An indole derivative that acts as an Icmt (isoprenylcysteine carboxyl methyltransferase) inhibitor, mislocalizing Ras proteins and blocking oncogenic signaling.

Experimental Insights from Related Indole Studies

Although not on the 3-thiol derivative, the methodologies from studies on other indole compounds provide a robust framework for how bioactivity comparisons are typically conducted.

  • Bioactivity Assessment: A common method for evaluating the plant growth promotion activity of brassinosteroid analogs is the Rice Lamina Inclination Test (RLIT). This test measures the angle of lamina joint bending in response to treatment, providing a quantitative measure of activity [4].
  • Molecular-Level Analysis: To understand the mechanism of action, molecular-docking studies and molecular dynamics simulations are employed. These computational methods help establish a correlation between the structure of the analog and its experimental activity by predicting how it binds to a target receptor [4].
  • Cellular Mechanistic Studies: For anticancer activities, research often focuses on how indole derivatives like DIM and I3C regulate key cellular signaling pathways. This includes investigating their role in inducing apoptosis (programmed cell death), regulating the cell cycle, and inhibiting pathways like the Ras-Related signaling pathway, which is aberrant in many cancers [3] [5].

Based on these common experimental approaches, the following diagram outlines a generalized workflow for evaluating the bioactivity of an indole derivative.

Start Indole Derivative Synthesis Bioassay In Vitro/In Vivo Bioassays Start->Bioassay Biological Screening CompModel Computational Modeling Bioassay->CompModel Quantitative Data (e.g., IC₅₀, % Activity) Result Structure-Activity Relationship (SAR) Bioassay->Result Direct Comparison MechInsight Mechanistic Insight CompModel->MechInsight Docking & Simulation Predictions MechInsight->Result Data Integration & Analysis

How to Propose Further Research

Given the lack of specific data on 1H-Indole-3-thiol, I suggest the following steps to deepen your investigation:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed to perform a more targeted search for "this compound" or its SMILES/InChI key. The Papyrus dataset is also a valuable resource for large-scale bioactivity data, though it may require specific filtering skills [6].
  • Explore Broader Analog Classes: The biological activities of indoles are highly influenced by the type and position of substituents [4] [1]. Research on other 3-substituted indoles (like indole-3-carbinol, indole-3-acetic acid) can provide valuable clues about the potential role of the position-3 functional group.
  • Consider Synthetic Feasibility: If this compound is a novel compound, its synthesis and evaluation could be a significant contribution. Classic methods like the Fischer indole synthesis or the Leimgruber–Batcho indole synthesis are common and efficient routes to the indole core [2].

References

1H-Indole-3-thiol stability comparison protected derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Protecting Groups

In synthetic chemistry, a protecting group is a reversibly attached moiety that temporarily masks a reactive functional group to prevent it from reacting under specific conditions. The ideal group is easily introduced, stable to the subsequent reactions, and readily removed without damaging the molecule [1].

A common strategy is the orthogonal protecting group strategy, where two different protecting groups on the same molecule can be removed independently using different sets of conditions (e.g., one stable to acid but cleaved by base, and another stable to base but cleaved by acid) [1].

Proposed Framework for Evaluating 1H-Indole-3-thiol Protection

Based on general protecting group principles [1] and methodologies from stability studies [2] [3], you can design an experimental comparison. The following workflow outlines the key steps in this process.

cluster_1 Experimental Workflow for Stability Comparison cluster_2 Stability Assay Conditions P1 1. Select Candidate Protecting Groups P2 2. Synthesize Protected Derivatives P1->P2 P3 3. Design Stability Assays P2->P3 P4 4. Analyze & Compare Data P3->P4 A1 Acidic Hydrolysis (pH 4-6 buffers) P3->A1 A2 Basic Hydrolysis (pH 8-10 buffers) P3->A2 A3 Oxidative Stress (e.g., H₂O₂) P3->A3 A4 Metabolic Stability (e.g., Liver Microsomes) P3->A4 A5 Thermal Stress (elevated temperature) P3->A5

You can evaluate different protecting groups by testing the stability of the resulting derivatives under various conditions.

Candidate Protecting Groups for Thiol Function

The table below lists common protecting groups for thiols, which are good starting points for experimental evaluation.

Protecting Group Introduction Reagent Cleavage Conditions Key Stability Characteristics
S-Trityl (S-Tr) Tr-Cl, base Strong acid (TFA) / Heavy metals Very stable to bases and nucleophiles [1].
S-Acetamidomethyl (S-Acm) Acm-Cl Iodine (I₂) / Heavy metals Stable to acids (e.g., TFA) and hydrogenolysis [1].
S-t-Butyl (S-t-Bu) Isobutylene, acid Strong acid (HF) / Reductive metals Stable to bases, nucleophiles, and mild acids [1].
S-Benzyl (S-Bn) Bn-Cl, base Sodium in Liquid Ammonia / Strong Acid Stable to bases and mild acids. Orthogonal to Trt [1].
Quantitative Stability Metrics and Methods

To generate a comparative guide, you would need to experimentally determine quantitative stability data. The table below suggests key metrics and methods based on established protocols [2] [3].

Stability Metric Experimental Method Data Output Interpretation
Hydrolytic Half-life (t₁/₂) Incubation in buffers of varying pH (e.g., 2.0-8.0) with HPLC monitoring [2]. Time for 50% of the protected derivative to decompose. A longer t₁/₂ indicates greater stability under those specific pH conditions.
Metabolic Half-life (t₁/₂) Incubation with human liver microsomes (HLM) and NADPH, quantified by LC-MS [3]. Time for 50% of the parent compound to be metabolized. A longer t₁/₂ suggests better metabolic stability, a key parameter in drug development [3].
Rate Constant (k) Kinetic analysis of the hydrolysis or degradation reaction [2]. Pseudo-first-order rate constant. A smaller k value indicates a slower degradation reaction and higher stability.

Research Context and Alternatives

While direct data on this compound is limited, the broader context of indole chemistry is highly relevant:

  • Indole Core Stability: The indole nucleus itself is an important scaffold in medicinal chemistry, known for its presence in many bioactive molecules and drugs [4] [5]. Its stability is a subject of ongoing research.
  • Bioactive Indoles: Many natural and synthetic indole derivatives demonstrate significant biological activities, including anticancer, antimicrobial, and antiviral effects [4] [6] [5]. The stability of these compounds is crucial for their efficacy.

References

1H-Indole-3-thiol computational chemistry studies verification

Author: Smolecule Technical Support Team. Date: February 2026

Computational Studies on Indole Derivatives

Computational chemistry is widely used in drug discovery to study indole-based compounds. The table below summarizes key studies and their methodologies.

Study Focus Computational Methods Used Key Descriptors/Parameters Analyzed Primary Application/Biological Activity Studied
QSAR of 3-Thiocyanato-1H-indoles [1] Semi-empirical (AM1, PM3, RM1), Multiple Linear Regression Energy of the highest occupied molecular orbital (Delta), Dipole moment (Dipol), Partial charges on carbon atoms (qC9, qC6), Log P (lipophilicity) [1] Antileukemia activity (IC50 prediction) [1]
Molecular Docking of Heterocyclic Indole Derivatives [2] Molecular Docking Binding energy, Interactions with active site residues (hydrogen bonds, π-stacked interactions) [2] Antimicrobial activity (vs. UDP-N-acetylmuramate-L-alanine ligase (MurC) & human lanosterol 14α-demethylase) [2]
Molecular Docking of Indole-Triazole Bi-heterocycles [3] Molecular Docking Binding affinity, Enzyme-inhibitor complex formation [3] Elastase inhibition [3]
Comprehensive Analysis of 1H-Indole-3-carbaldehyde [4] Spectroscopic computation, Hirshfeld surface analysis, Molecular Docking Molecular structure, intermolecular interactions, binding properties [4] Foundation for indole derivative research [4]

Detailed Experimental Protocols

For a deeper understanding, here are the methodologies from the key quantitative structure-activity relationship (QSAR) study.

  • QSAR Model Development Protocol: This study provides a clear workflow for building a predictive QSAR model [1].

    • Software Used: Hyperchem version 8.0. [1]
    • Computational Methods: Semi-empirical molecular orbital methods including AM1 (Austin Model 1), PM3 (Parameterized Model 3), and RM1 (Recife Model 1) were compared for their effectiveness. [1]
    • Dataset: The study used 20 derivatives of 3-thiocyanato-1H-indoles. 16 were used to build the regression model (fitting), and 4 were used as test compounds for validation. [1]
    • Descriptor Calculation & Model Building: The molecular structures were first optimized (geometry minimization). Molecular descriptors related to electronic and steric properties were then calculated. A multiple linear regression analysis was performed with the experimental IC50 (the concentration needed to inhibit 50% of cell growth) as the dependent variable and the calculated descriptors as independent variables. [1]
    • Best-Fit Model: The AM1 method yielded the most reliable QSAR equation for predicting antileukemia activity: IC50 = -1.705 + 0.511(Delta) + 0.346(Dipol) + 18.287(qC9) – 0.645(Log P) + 13.952(qC6) [1]
    • Model Validation: The model's robustness was evaluated using statistical parameters including the correlation coefficient (r = 0.814), coefficient of determination (r² = 0.662), standard error (SE = 1.044), and an F-test (Fcount/Ftable = 1.851). [1]
  • Synthesis Verification Protocol: A relevant study highlights the importance of experimental verification in this field. Researchers attempting to synthesize a key precursor, (1H-indol-3-yl)methyl electrophiles, found that several previously reported methods in literature were not reproducible [5]. This underscores the necessity for rigorous experimental validation to support computational predictions. Their successful approach involved:

    • Technology: Using a microflow reactor for precise control. [5]
    • Conditions: Rapid generation (0.02 seconds) of the reactive electrophile under mild conditions (25 °C), followed by immediate nucleophilic substitution (0.1 seconds). This method prevented the dimerization and oligomerization side reactions that plagued traditional batch synthesis. [5]

Workflow for QSAR-Based Drug Discovery

The following diagram illustrates the general workflow for a computational drug discovery study as described in the research, from initial compound selection to model validation [1].

Start Start: Select Compound & Biological Data A Structure Optimization (Geometry Minimization) Start->A B Descriptor Calculation (e.g., HOMO Energy, Dipole Moment, Log P) A->B C Model Building (Multiple Linear Regression) B->C D Model Validation (Test Set & Statistical Parameters) C->D E Apply Model to Predict New Compound Activity D->E

Key Insights for Researchers

  • Focus on Predictive Modeling: The core application of computational studies for 1H-Indole-3-thiol derivatives is building predictive QSAR models to guide the synthesis of new compounds with higher potency, particularly against cancer [1].
  • Critical Need for Verification: Computational predictions require strong experimental support. The challenges in synthesizing key intermediates highlight that computational and experimental work must go hand-in-hand for reliable results [5].
  • Software Tools: While the specific studies used Hyperchem [1], a wide range of software is available for such work, including AMBER, GROMACS, CHARMM, and AutoDock Vina (the latter is common for docking though not listed in the retrieved results) [6].

References

1H-Indole-3-thiol metal binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: 1H-Indole-3-thiol

Property Description
Chemical Name This compound [1]
Synonyms 3-Mercaptoindole [1]
CAS Number 480-94-4 [1]
Molecular Formula C₈H₇NS [1]
Molecular Weight 149.22 g/mol [1]
Chemical Structure Structure of this compound [1]
Key Feature Contains sulfur and nitrogen atoms, which are potential donor sites for metal coordination [2].

Metal Binding and Coordination Chemistry

The indole scaffold, particularly when modified with specific donor groups like thiols, can act as a ligand to form complexes with transition metals [2].

  • Role as a Precursor: this compound is more frequently documented as a building block to synthesize more complex ligands, such as indole-3-thiosemicarbazones [2]. These derived ligands are then used to create metal complexes with elements like Copper (Cu(I)) and Silver (Ag(I)), which have been studied for their anti-tubercular activity [2].
  • Coordination Modes: Indole derivatives can bind to metal centers in several ways. The binding can occur through the sulfur atom (S-donor) of the thiol group, the nitrogen atom (N-donor) of the pyrrole ring, or via π-interactions with the indole ring system [2].

Below is a general diagram illustrating these potential coordination modes.

G Indole Indole Ligand SDonor S-Donor Binding (Through thiol sulfur) Indole->SDonor Coordination Mode NDonor N-Donor Binding (Through pyrrole nitrogen) Indole->NDonor PiMode π-Mode Binding (Through indole ring) Indole->PiMode Metal Metal Ion (Mⁿ⁺) SDonor->Metal e.g., Cu(I), Ag(I) NDonor->Metal PiMode->Metal

Experimental Insights from Related Compounds

The following table summarizes a key study on metal complexes derived from an indole-thiol precursor, which illustrates a common experimental approach in this field.

| Aspect | Description | | :--- | :--- | | Ligand Used | Indole-3-thiosemicarbazone (synthesized from indole-3-thiol precursors) [2]. | | Metals Complexed | Copper(I) (Cu(I)) and Silver(I) (Ag(I)) [2]. | | Experimental Methodology |

  • Synthesis: Condensation of metal halides (e.g., CuI, AgCl) with the thiosemicarbazone ligand in the presence of triphenylphosphine (Ph₃P).
  • Structural Characterization: Techniques included Single-crystal X-ray diffraction (XRD) to determine the 3D structure, bonding, and geometry around the metal center.
  • Geometry: Complexes showed tetrahedral (monomeric) or halogen-bridged dinuclear structures.
  • Binding Site: Coordination to the metal ion occurred primarily through the thione sulfur atom of the thiosemicarbazone ligand [2].
| | Biological Assay | The resulting complexes were screened for anti-M. tuberculosis activity (against H37RV strain) [2]. |

References

1H-Indole-3-thiol synthetic methods efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

A High-Yielding Synthetic Route

The following method, detailed by LookChem, is reported to provide 89.0% yield [1].

Synthetic Route [1]:

  • Reagents: indole, iodine, thiourea, potassium iodide
  • Solvent: methanol
  • Reaction Conditions: 20 °C for 2 hours, followed by treatment with sodium hydroxide at 80 °C for 0.5 hours

The general workflow for this one-pot synthesis can be visualized as follows:

Start Start: Indole Step1 Step 1: Reaction 20 °C, 2 hours Start->Step1 Reagents Reagents: • Thiourea • Iodine (I₂) • Potassium Iodide (KI) Reagents->Step1 Solvent Solvent: Methanol Solvent->Step1 Intermediate Formed Intermediate Step1->Intermediate Step2 Step 2: Hydrolysis NaOH, 80 °C, 0.5h Intermediate->Step2 Final Final Product: 1H-Indole-3-thiol Step2->Final

Chemical Property and Sourcing Information

The table below summarizes key data for the compound and its synthesis [1].

Property Value
CAS Number 480-94-4
Molecular Formula C₈H₇NS
Molecular Weight 149.216 g/mol
Melting Point 97-100 °C
Reported Purity 94% - 97%
Reported Yield 89.0%

References

1H-Indole-3-thiol biological assay validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Antimicrobial Assay Validation

For research on antimicrobial indole derivatives, validation involves demonstrating that the assay reliably measures the compound's ability to inhibit microbial growth. The following table summarizes key validation parameters and methods based on a study of indole-based heterocyclic scaffolds [1].

Validation Parameter Description & Method Example from Indole-Study
Biological Activity In vitro testing against Gram-positive and Gram-negative bacteria, as well as fungi. Tested against Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus [1].
Potency Determination of the Minimum Inhibitory Concentration (MIC) or similar quantitative measures. Compound 9 showed "excellent biological activity" against the tested strains [1].
Mechanism of Action Use of molecular docking studies to predict interaction with target enzymes. Docking studies performed against UDP-N-acetylmuramatel-alanine ligase (MurC) and human lanosterol 14α-demethylase [1].
Binding Affinity Measurement of the interaction strength between the compound and its target. Reported as binding energy (e.g., compound 9 had a binding energy of -11.5 Kcal/mol against MurC) [1].

Western Blot Assay Validation

Western blotting is used to detect specific proteins, such as those affected by a drug candidate. A validated protocol ensures that the signal accurately reflects protein abundance [2]. The workflow for a key validation step—determining the linear range—is outlined below.

Start Start: Validate Western Blot Linear Range A Protein Concentration Assay Start->A B Perform Serial Dilution A->B C Run Western Blot B->C D Quantify Signal & Plot Data C->D E Determine Combined Linear Range D->E End Reliable Quantification E->End

*Western Blot Linear Range Validation Workflow

To achieve reliable results, several other critical parameters must be validated [3] [4]:

  • Specificity & Selectivity: Confirm the antibody binds only to the target protein. Genetic knockout (KO) controls are the gold standard.
  • Positive & Negative Controls: Use cell lysates known to express or lack the target protein.
  • Batch Consistency: Use recombinant antibodies when possible to minimize batch-to-batch variation.

ELISA Validation Parameters

For quantitative ELISA, a formal validation is essential to ensure the method's reliability. The following parameters should be established, as detailed in protocols for food allergen testing which follow rigorous analytical standards [5].

Validation Parameter Objective Typical Experiment
Sensitivity Determine the lowest detectable amount of analyte. Analyze serially diluted standards to find the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Specificity Assess cross-reactivity with other similar molecules. Test the assay against a panel of related compounds or proteins.
Precision Measure repeatability of results. Run multiple replicates of samples within the same run (repeatability) and across different days (reproducibility).
Accuracy Determine how close the measured value is to the true value. Spike a known amount of the analyte into a complex matrix and measure the recovery rate.
Robustness Evaluate the assay's resistance to small, deliberate changes in protocol. Vary factors like incubation times, temperatures, or reagent batches.

Methodology and Best Practices

When designing your validation guide, incorporating these general principles will enhance its credibility with a professional audience.

  • Provide Detailed Protocols: For any cited experiment, include comprehensive methodologies. For example, a Western blot protocol should detail sample preparation with lysis buffers and protease inhibitors, gel electrophoresis conditions, and detection methods [2].
  • Implement Rigorous Controls: Emphasize the necessity of controls. For antibody-based assays, this includes positive, negative, and often loading controls to normalize for protein amount [3] [4].
  • Use Orthogonal Methods: Confirm key findings with a different, independent assay technique. For example, if a Western blot suggests a change in protein expression, confirm it with a quantitative PCR [3].

References

×

XLogP3

2.8

Other CAS

480-94-4

Wikipedia

1H-Indole-3-thiol

Dates

Last modified: 09-17-2023

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